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  • Product: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid
  • CAS: 24460-11-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid: Synthesis, Mechanisms of Action, and Applications

Abstract This technical guide provides a comprehensive overview of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, a versatile chemical intermediate. While initial explorations have hinted at potential biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, a versatile chemical intermediate. While initial explorations have hinted at potential biological activities, its primary and well-documented mechanisms of action are rooted in the fields of materials science and industrial chemistry. This document will delve into the core chemical principles that govern its functionality as a crucial component in the synthesis of thermosensitive dyes and as a precursor to advanced photostabilizers. We will explore its synthesis, physicochemical properties, and the nuanced mechanisms that underpin its industrial applications, offering valuable insights for researchers, scientists, and professionals in chemical synthesis and materials development.

Introduction: A Molecule of Industrial Significance

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is a benzophenone derivative characterized by a unique arrangement of functional groups that dictate its chemical reactivity and utility. Its structure, featuring a carboxylic acid, a hydroxyl group, and a dimethylamino group, makes it a valuable precursor in various chemical syntheses. While the broader family of p-hydroxybenzoic acid derivatives is known for a wide range of biological activities, from antimicrobial to antioxidant properties, the specific applications of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid are more specialized.[1][2] This guide will focus on its established roles as a key intermediate in the production of thermosensitive dyes and as a foundational molecule for UV absorbers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is essential for its application in synthesis and material formulation.

PropertyValueSource
Molecular Formula C16H15NO4[3]
Molecular Weight 285.29 g/mol [3]
CAS Number 24460-11-5[3]
Appearance White to light yellow/light red powder/crystal
Melting Point 180°C (decomposition)[4]
Solubility Soluble in Dimethylformamide[4]

Synthesis of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

The synthesis of this compound is a critical aspect of its industrial utility. Several methods have been developed to produce it, with a focus on efficiency and environmental considerations.

Molten State Synthesis

A notable and environmentally conscious method involves the reaction of 3-N,N-dimethylaminophenol with phthalic anhydride in a molten state.[5] This approach significantly reduces the need for organic solvents like toluene, which are traditionally used in large quantities.[6] By heating the reactants to a molten state, the reaction proceeds efficiently, simplifying the post-reaction workup and minimizing environmental pollution.[5][6]

Friedel-Crafts Acylation

Another common synthetic route is the Friedel-Crafts acylation. This involves the reaction of N,N-dimethylaniline with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like chlorobenzene.[7] The mixture is heated to facilitate the reaction, followed by purification steps to isolate the desired product.[7]

Mechanism of Action in Industrial Applications

The "mechanism of action" of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is best understood in the context of its chemical reactivity and its role in creating functional materials.

Intermediate in Thermosensitive Dyes

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is a pivotal intermediate in the synthesis of thermosensitive dyes.[6] These dyes are the active components in thermal paper used for receipts, labels, and tickets.[8]

Mechanism:

The synthesis of these dyes often involves the reaction of the carboxylic acid group of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid with other chemical entities to form larger, more complex dye molecules. The presence of the dimethylamino and hydroxyl groups on the benzoyl ring are crucial for the final chromophoric properties of the dye. When heat is applied by a thermal printer, the dye undergoes a chemical or physical change, such as a phase transition or a reaction with a developer, leading to the formation of a visible, high-contrast image.[8] The purity and consistency of the initial 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid directly impact the quality, sharpness, and stability of the final printed image.[8]

Experimental Protocol: Synthesis of a Thermosensitive Dye Precursor

  • Objective: To synthesize 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid via a molten state reaction.

  • Materials: 3-N,N-dimethylaminophenol, Phthalic anhydride, Dilute hydrochloric acid, Toluene (minimal amount for workup).

  • Procedure:

    • In a reactor equipped with a stirrer, add 3-N,N-dimethylaminophenol and phthalic anhydride.

    • Heat the mixture until the reactants are in a molten state and maintain a constant temperature.

    • Allow the reaction to proceed until a significant amount of solid 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is formed.

    • Add a small amount of toluene dropwise.

    • Separate the upper toluene layer.

    • To the remaining aqueous layer, add dilute hydrochloric acid dropwise under vigorous stirring to adjust the pH to 3-6, causing the product to precipitate.

    • Collect the solid product by suction filtration.

    • Recrystallize the crude product and dry to obtain pure 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid.[6]

Precursor for UV-A Filters

The diethylamino analog of this compound, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, is a key precursor in the synthesis of Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB).[9][10] DHHB is a highly effective and photostable organic UV-A filter used in sunscreen products.[9][10]

Mechanism of Photoprotection:

Benzophenone-based molecules like DHHB function by absorbing high-energy UV-A radiation. The core mechanism involves the following steps:

  • UV Absorption: The molecule absorbs a photon of UV-A light, causing an electron to be promoted to a higher energy state (excited state). DHHB has a high absorption peak in the UV-A range at approximately 354 nm.[9]

  • Energy Dissipation: The excited molecule must then dissipate this excess energy to return to its ground state without breaking down or generating harmful reactive species. This is achieved through non-radiative pathways, such as vibrational relaxation, where the energy is converted into heat.

  • Photostability: The chemical structure of DHHB, derived from the 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid backbone, is designed to be highly photostable. This means it can undergo many cycles of UV absorption and energy dissipation without significant degradation, providing long-lasting protection.[9]

The following diagram illustrates the general principle of UV absorption and energy dissipation by a UV filter molecule.

UV_Absorption cluster_0 UV Filter Molecule Ground_State Ground State Excited_State Excited State Excited_State->Ground_State Energy Dissipation Heat Heat (Vibrational Relaxation) Excited_State->Heat UVA_Photon UV-A Photon UVA_Photon->Ground_State Absorption

Caption: UV absorption and energy dissipation by a UV filter.

Potential Biological Activities: An Area for Future Research

There are some indications that 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid may possess anti-inflammatory and analgesic properties.[5] It is theorized that it might inhibit certain enzymes involved in pain pathways.[5] However, these claims are not yet substantiated by extensive in vivo or in vitro studies in the available literature. This remains an open area for future research and drug development professionals. It is important to note that toxicological studies suggest the compound may cause skin and eye irritation.[3][5]

Conclusion

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is a molecule with well-defined and significant industrial applications. Its primary mechanisms of action are chemical in nature, serving as a critical intermediate in the synthesis of thermosensitive dyes and as a precursor to highly effective UV-A filters. While the potential for biological activity exists, further research is required to validate these preliminary observations. The ongoing development of more efficient and environmentally friendly synthetic methods for this compound will continue to enhance its importance in materials science and industrial chemistry.

References

  • CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents.
  • The Role of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in Modern Imaging. Available at: [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. Available at: [Link]

  • Synthesis of 2-(4-(dimethylamino)benzoyl)benzoic acid - PrepChem.com. Available at: [Link]

  • Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | C24H31NO4 | CID 10111431 - PubChem. Available at: [Link]

  • A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - RSC Publishing. Available at: [Link]

  • 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C18H19NO4 | CID 79878 - PubChem. Available at: [Link]

  • US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester - European Commission. Available at: [Link]

  • 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid | C16H15NO4 | CID 655619 - PubChem. Available at: [Link]

  • 2-(4-(DIETHYLAMINO)-2-HYDROXYBENZOYL)BENZOIC ACID - precisionFDA. Available at: [Link]

  • 4-hydroxy-benzoic acid (4-diethylamino-2-hydroxy-benzylidene)hydrazide: DFT, antioxidant, spectroscopic and molecular docking studies with BSA - PubMed. Available at: [Link]

  • WO2023242181A1 - Method for obtaining crystalline diethylamino hydroxybenzoyl hexyl benzoate - Google Patents.
  • Segregation of Benzoic Acid in Polymer Crystalline Cavities - MDPI. Available at: [Link]

Sources

Exploratory

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid chemical properties and reactivity

Chemical Properties, Reactivity, and Synthetic Applications Executive Summary & Chemical Identity[1][2][3][4] 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS: 24460-11-5), often referred to in industrial dye chem...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Reactivity, and Synthetic Applications

Executive Summary & Chemical Identity[1][2][3][4]

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS: 24460-11-5), often referred to in industrial dye chemistry as the "BB-Acid" intermediate (Benzoyl-Benzoic acid), is the critical mono-condensation adduct required for the synthesis of asymmetric xanthene dyes and fluorophores, including Rhodamine B.[1][2][3][4]

Unlike simple carboxylic acids, this molecule exhibits ring-chain tautomerism , existing in a dynamic equilibrium between an open keto-acid form and a closed lactol (phthalide) form.[2][3][4] This duality dictates its solubility, colorimetric properties, and reactivity profile, making it a versatile scaffold for developing pH-sensitive probes and leuco dye precursors.[2][4]

Core Chemical Data[1][2][3][4][5][6]
PropertySpecification
IUPAC Name 2-(4-(dimethylamino)-2-hydroxybenzoyl)benzoic acid
Common Name BB-Acid Intermediate; 4'-Dimethylamino-2'-hydroxy-2-benzoylbenzoic acid
CAS Number 24460-11-5
Molecular Formula

Molecular Weight 285.29 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 137–140 °C
Solubility Soluble in DMF, DMSO, dilute alkali; Limited solubility in non-polar solvents
pKa (Predicted) ~3.3 (Carboxylic acid), ~9.5 (Phenolic hydroxyl)

Physicochemical Properties & Tautomerism[1][2][4][7]

The reactivity of this intermediate is governed by its ability to switch between two structural isomers.[2][4] Understanding this equilibrium is the "self-validating" aspect of working with this compound: the physical appearance (color) often indicates the dominant tautomer.[2][4]

The Ring-Chain Equilibrium

In the solid state and in non-polar solvents, the molecule predominantly exists as the colorless lactol (phthalide) .[2] In polar, protic, or alkaline environments, the ring opens to reveal the colored keto-acid form.[2][4]

  • Closed Form (Lactol): Stable, colorless, non-fluorescent.[2] Favored in acidic or non-polar conditions.[2][4]

  • Open Form (Keto-Acid): Yellow/Red, potentially fluorescent.[2][3][4] Favored in basic conditions (

    
    ).[2][4]
    

This mechanism is the foundational principle for its use in pressure-sensitive recording materials (carbonless paper), where the colorless lactol reacts with an acidic clay developer to open the ring and generate color.[2]

Visualization of Tautomeric Pathways

Tautomerism cluster_legend Equilibrium Drivers OpenForm Open Keto-Acid Form (Yellow/Red, Anionic) ClosedForm Closed Lactol Form (Colorless, Neutral Phthalide) OpenForm->ClosedForm  Low pH / Non-polar Solvent   Cationic Cationic Form (Acidic pH) OpenForm->Cationic  H+ (Protonation)   ClosedForm->OpenForm  High pH / Polar Solvent   Solvent Polarity Solvent Polarity pH Level pH Level

Figure 1: The ring-chain tautomerism dictates the optical properties and reactivity.[2][3][4] The equilibrium shifts based on solvent polarity and pH.

Synthesis & Production Mechanism[1][3][6][8][9]

The synthesis is a classic Friedel-Crafts Acylation , but specific control over stoichiometry is required to prevent double addition (which forms Rhodamine directly).[2][4]

Reaction Mechanism

The reaction involves the nucleophilic attack of the electron-rich m-dimethylaminophenol ring onto the electrophilic carbonyl of phthalic anhydride.[1][2][3][4]

  • Reactants: Phthalic Anhydride + 3-(Dimethylamino)phenol.[2][3][4][5]

  • Molar Ratio: 1:1 (Strict Control). Excess aminophenol leads to the xanthene dye.[2][4]

  • Solvent System: Toluene or Chlorobenzene is preferred to manage the exotherm and precipitate the product.[2][4]

  • Catalyst: No catalyst is strictly required for the melt method, but Lewis acids (

    
    ) allow for lower temperatures.[2]
    
Experimental Protocol: Synthesis of the Mono-Adduct

Objective: Isolate 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid without forming Rhodamine B.

Reagents:

  • Phthalic Anhydride (14.8 g, 0.1 mol)[2]

  • 3-(Dimethylamino)phenol (13.7 g, 0.1 mol)[2][3][4]

  • Toluene (100 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Phthalic Anhydride in Toluene.

  • Addition: Heat the mixture to 80°C until the anhydride dissolves. Slowly add 3-(Dimethylamino)phenol over 20 minutes. Why: Slow addition prevents localized high concentrations of phenol, reducing the risk of double-condensation.[1][3][4]

  • Reflux: Raise temperature to reflux (~110°C) and stir for 4–6 hours. The solution will darken slightly.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then to 4°C. The product (BB-acid) often crystallizes out as the lactol form is less soluble in cold toluene.[2][4]

  • Filtration: Filter the precipitate.

  • Purification (Critical): Recrystallize from Ethanol/Water (1:1).

    • Self-Validation: The filtrate should be pink/red (trace Rhodamine impurities), but the crystals should be white to pale yellow.[2] If crystals are deep red, significant cyclization has occurred.[2][4]

Reactivity & Downstream Applications[1][3]

This intermediate is the "switchable" gateway to complex fluorophores.[2][4] Its primary reactivity lies in the condensation of the ketone and the esterification of the carboxylic acid .[2]

Cyclization to Rhodamine B

To convert the BB-acid into Rhodamine B, it must be reacted with a second equivalent of 3-(diethylamino)phenol (or dimethyl analog) in the presence of a strong acid catalyst (e.g.,


).[2][4]
  • Mechanism: Acid-catalyzed dehydration closes the xanthene ring.[1][2][3][4]

  • Utility: Allows for the synthesis of asymmetric rhodamines by reacting the BB-acid with a different aminophenol than was used in the first step.[2][3][4]

Reactivity Workflow Diagram

Reactivity Start 2-(4-Dimethylamino-2-hydroxy-benzoyl) -benzoic acid Rhodamine Rhodamine B / Asymmetric Rhodamines (Fluorescent Dye) Start->Rhodamine + m-Aminophenol / H2SO4 (Condensation & Cyclization) Ester Ester Derivatives (Solubility Modifiers) Start->Ester + Alcohol / Acid Catalyst (Fischer Esterification) Leuco Leuco Dyes (Pressure Sensitive) Start->Leuco + Reduction (Zn/HCl)

Figure 2: The BB-acid serves as a divergent intermediate.[2][3][4] The primary industrial pathway is the top-left branch (Rhodamine synthesis).[1][3][4]

References

  • Synthesis of Rhodamine Intermediates

    • Source: PubChem. "2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid Compound Summary."[1][2][3][4]

    • URL:[Link][2][3][4]

  • Friedel-Crafts Acylation Mechanisms

    • Source: Google Patents.[2][4] "Method for synthesizing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic Acid." (Analogous chemistry).

    • URL
  • Tautomerism in Benzoylbenzoic Acids

    • Source: Royal Society of Chemistry.[2][4][5] "Synthesis and applications of Rhodamine derivatives." Chem. Soc. Rev.

    • URL:[Link]

  • Industrial Dye Manufacturing

    • Source: PrepChem.[2][4] "Synthesis of 2-(4-(dimethylamino)benzoyl)benzoic acid."

    • URL:[Link]

Sources

Foundational

Photophysical properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

An In-depth Technical Guide to the Photophysical Properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid Authored by a Senior Application Scientist Foreword: This document provides a comprehensive technical over...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Photophysical Properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the photophysical properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid. Directed at researchers, medicinal chemists, and professionals in drug development, this guide synthesizes fundamental principles with practical, field-proven methodologies. While direct and exhaustive experimental data for this specific molecule is not abundant in published literature, its well-defined chemical structure allows for a robust, mechanistically-grounded prediction of its behavior. This guide will, therefore, draw upon established principles from analogous compounds to illuminate the core photophysical characteristics of the topic molecule, providing a strong predictive framework and the experimental means to validate it.

Molecular Overview and Synthesis

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is a multifaceted organic molecule belonging to the class of hydroxybenzophenones. Its structure is characterized by a benzophenone core, substituted with a hydroxyl group ortho to the carbonyl, a dimethylamino group para to the hydroxyl, and a carboxylic acid on the second phenyl ring. This specific arrangement of functional groups—an intramolecular hydrogen bond donor/acceptor pair (hydroxyl and carbonyl), a strong electron-donating group (dimethylamino), and a pH-sensitive moiety (carboxylic acid)—is the primary determinant of its rich and complex photophysical behavior.

Molecular Structure and Physicochemical Properties

The foundational properties of the molecule are summarized below. These values are critical for its handling, dissolution, and for designing experimental protocols.

PropertyValueSource
CAS Number 24460-11-5[1]
Molecular Formula C₁₆H₁₅NO₄[1]
Molecular Weight 285.29 g/mol [1]
Melting Point 137-140 °C[1]
Boiling Point (Predicted) 523.8 ± 45.0 °C[1]
Density (Predicted) 1.317 ± 0.06 g/cm³[1]
pKa (Predicted) 3.27 ± 0.36[1]
Synthesis Pathway

The synthesis of 2-(4-dialkylamino-2-hydroxy-benzoyl)-benzoic acids is typically achieved via a Friedel-Crafts acylation reaction. The general and most common pathway involves the reaction of a substituted aminophenol with phthalic anhydride. For the dimethylamino derivative, this involves the reaction of 3-(dimethylamino)phenol with phthalic anhydride.

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-(Dimethylamino)phenol Process Friedel-Crafts Acylation (e.g., in Toluene or melt state) Reactant1->Process Reactant2 Phthalic Anhydride Reactant2->Process Product 2-(4-Dimethylamino-2-hydroxy- benzoyl)-benzoic acid Process->Product

Caption: General synthesis pathway for the target molecule.

This reaction can be carried out in a high-boiling point solvent like toluene or, more recently, in a solvent-free melt state to improve the environmental footprint of the synthesis.[2] The crude product is often purified by recrystallization.

Core Photophysical Mechanisms and Predicted Properties

The photophysical behavior of this molecule is predicted to be dominated by two primary excited-state phenomena: Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) . The interplay between these processes is highly sensitive to the molecular environment, particularly solvent polarity and pH.

Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of a hydroxyl group ortho to the benzophenone carbonyl creates a pre-formed intramolecular hydrogen bond. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, triggering an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen. This creates an excited-state keto-tautomer from the ground-state enol form.

ESIPT cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Enol_GS Enol Form Enol_ES Enol* Enol_GS->Enol_ES Absorption (hν) Enol_ES->Enol_GS Fluorescence (hν'') Small Stokes Shift Keto_ES Keto* Tautomer Enol_ES->Keto_ES ESIPT (ultrafast) Keto_ES->Enol_GS Fluorescence (hν') Large Stokes Shift

Caption: The four-level photocycle of ESIPT.

This process results in a significantly large Stokes shift (the energy difference between the absorption and emission maxima), as absorption occurs from the enol ground state, but emission primarily occurs from the relaxed keto-tautomer excited state. For related 2-hydroxybenzophenone derivatives, this often leads to dual emission, with a smaller band from the enol* state and a much larger, red-shifted band from the keto* state.[3][4]

Intramolecular Charge Transfer (ICT)

The molecule possesses a powerful electron-donating dimethylamino group and an electron-withdrawing benzoyl moiety, forming a classic donor-acceptor (D-A) system. Upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the dimethylamino-donor part, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor part. This creates an excited state with a much larger dipole moment than the ground state.

In polar solvents, this charge-separated state is stabilized, leading to a significant red-shift in the fluorescence spectrum, a phenomenon known as solvatochromism .[5][6] In highly polar environments, twisting around the phenyl-carbonyl bond can lead to a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state.[7]

Predicted Spectroscopic Properties

Based on data from analogous 4-N,N-dimethylamino benzoic acid and 2-hydroxybenzophenone derivatives, we can predict the following photophysical parameters for 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid.

ParameterPredicted Value / BehaviorJustification / Analogous Compound
Absorption Max (λₐₙₛ) ~300 - 320 nmBased on 4-N,N-dimethylamino benzoic acid derivatives.[7][8]
Emission Max (λₑₘ) Bimodal Emission Expected: • Enol Emission: ~340 - 380 nm (in nonpolar solvents) • Keto/ICT Emission: >450 nm (significant red-shift in polar solvents)Dual emission is characteristic of ESIPT molecules.[3][9] Red-shifted emission in polar solvents is seen in D-A systems.[7]
Stokes Shift Large (> 100 nm)A hallmark of the ESIPT process.[9]
Quantum Yield (Φf) Moderate to low, solvent-dependent.Expected to decrease in polar solvents due to stabilization of non-emissive TICT states.[7]
Solvatochromism Strong positive solvatochromism (bathochromic shift with increasing solvent polarity).Due to the large change in dipole moment upon excitation in a D-A system.[6]
pH Sensitivity Fluorescence properties are expected to change significantly around the pKa of the carboxylic acid (~3.3) and at alkaline pH due to deprotonation of the phenol.Protonation state affects the electronic structure.[10][11]

Experimental Protocols for Photophysical Characterization

To empirically validate the predicted properties, a series of standard spectroscopic experiments are required. The following protocols represent a self-validating system for the comprehensive characterization of the molecule.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λₐₙₛ) and molar absorption coefficient (ε).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a high-purity solvent (e.g., spectroscopic grade DMSO or acetonitrile).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the solvent of interest (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) to cover an absorbance range of 0.1 to 1.0.

  • Spectral Acquisition: Record the absorption spectrum for each dilution from 250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance, λₐₙₛ.

    • Plot absorbance at λₐₙₛ versus concentration. The slope of this line, according to the Beer-Lambert law (A = εbc), will be the molar absorption coefficient, ε (in M⁻¹cm⁻¹), where b is the path length (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and observe solvatochromic effects.

Methodology:

  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in a range of solvents of varying polarity.

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to the determined λₐₙₛ (or a wavelength on the red edge of the absorption band).

    • Scan the emission spectrum over a range significantly red-shifted from the excitation (e.g., 320 nm to 700 nm).

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the wavelength of maximum emission.

    • Scan the excitation monochromator over a range covering the absorption spectrum (e.g., 250 nm to 450 nm). The resulting spectrum should match the absorption spectrum if a single species is responsible for the emission.

Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy Prep Prepare Dilute Solutions (Abs < 0.1) in Various Solvents UVVis Measure Absorbance Spectrum Prep->UVVis Fluor Measure Emission & Excitation Spectra Prep->Fluor Beer Beer-Lambert Plot UVVis->Beer Result_UV Determine λₐₙₛ and ε Beer->Result_UV QY Determine Quantum Yield (vs. Standard) Fluor->QY Result_Fluor Determine λₑₘ, Stokes Shift, and Quantum Yield (Φf) QY->Result_Fluor

Caption: Experimental workflow for basic photophysical characterization.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

  • Select a Standard: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Prepare Solutions: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

  • Acquire Spectra: Record the emission spectrum for each solution.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ is the quantum yield, m is the slope of the intensity vs. absorbance plot, n is the refractive index of the solvent, and the subscripts s and r denote the sample and reference, respectively.

Applications in Research and Drug Development

The unique photophysical properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid make it a compelling candidate for several advanced applications.

  • Fluorescent Probes: Its sensitivity to environmental polarity and pH suggests its potential as a fluorescent probe for mapping microenvironments within biological systems, such as cell membranes or protein binding pockets.[12]

  • Photosensitizers: Benzophenone derivatives are known photosensitizers, capable of generating reactive oxygen species (ROS) upon irradiation. This property is foundational for applications in photodynamic therapy (PDT) for cancer treatment.

  • UV Filters: The diethylamino analog is used as a photostable UV filter. The strong UV absorption of the dimethylamino compound suggests similar potential applications in cosmetics and materials science to prevent photodegradation.

Conclusion

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid stands as a molecule with significant photophysical potential, governed by the sophisticated interplay of Excited-State Intramolecular Proton Transfer and Intramolecular Charge Transfer. While a complete experimental characterization is yet to be consolidated in the literature, its behavior can be confidently predicted based on the well-understood principles of its structural motifs. Its sensitivity to the local environment positions it as a promising scaffold for the development of advanced fluorescent probes and photosensitizers. The experimental protocols detailed herein provide a clear and robust pathway for any research team to fully characterize this molecule and unlock its potential in drug discovery and materials science.

References

  • SIELC Technologies. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. [Link]

  • Kósa, C., Danko, M., & Hrdlovič, P. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Journal of Fluorescence, 22(5), 1265–1276. [Link]

  • Google Patents.CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
  • PubChem. 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid. [Link]

  • Kim, J. H., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Molecules, 28(4), 1736. [Link]

  • Naik, R., et al. (2015). Synthesis, photo-physical and DFT studies of ESIPT inspired novel 2-(2',4'-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole. Journal of Molecular Structure, 1098, 338-346. [Link]

  • Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the solvation structure of benzophenone. The Journal of chemical physics, 138(22), 224308. [Link]

  • ResearchGate. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. [Link]

  • ResearchGate. Solvatochromism and the solvation structure of benzophenone. [Link]

  • Konrad, C., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(35), 22695–22705. [Link]

  • PubMed. Solvatochromism and the solvation structure of benzophenone. [Link]

  • Frontiers in Chemistry. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. [Link]

  • precisionFDA. 2-(4-(DIETHYLAMINO)-2-HYDROXYBENZOYL)BENZOIC ACID. [Link]

  • ACS Publications. Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton Transfer, and Their Application as Fluorescent Probes. [Link]

  • YouTube. CSRI: Structural Changes in Solvatochromic Molecules. [Link]

  • RSC Publishing. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. [Link]

  • Wikipedia. Solvatochromism. [Link]

  • PubMed Central. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. [Link]

  • PubChemLite. 2-[4-(dimethylamino)benzoyl]benzoic acid (C16H15NO3). [Link]

  • Merck Millipore. Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Interactions of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic Acid

This guide details the solubility profile, solvent interactions, and purification protocols for 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS 24460-11-5), a critical intermediate in the synthesis of xanthene dy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent interactions, and purification protocols for 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS 24460-11-5), a critical intermediate in the synthesis of xanthene dyes (e.g., Rhodamine B) and fluoran-based leuco dyes.[1][2]

[1][2]

Executive Summary & Molecular Characteristics

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is a bifunctional benzophenone derivative characterized by an ortho-benzoyl benzoic acid scaffold.[1][2] Its solubility is governed by the interplay between its polar functional groups (carboxylic acid, phenolic hydroxyl, tertiary amine) and its potential for intramolecular hydrogen bonding (lactol/lactone equilibrium).[2]

Chemical Identity
ParameterDetail
CAS Registry Number 24460-11-5
IUPAC Name 2-(4-(Dimethylamino)-2-hydroxybenzoyl)benzoic acid
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.29 g/mol
Appearance Light yellow to reddish crystalline powder
Melting Point 137–140 °C
Structural Solubility Mechanics[1][2]
  • Zwitterionic Potential: The molecule contains a basic dimethylamino group (

    
    ) and an acidic carboxyl group (
    
    
    
    ).[2] In neutral organic solvents, it exists primarily in a non-ionized form, but pH shifts significantly alter solubility.[2]
  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydroxyl and the ketone carbonyl.[2] This reduces the effective polarity of the benzophenone core, enhancing solubility in moderately polar solvents like toluene or ethyl acetate compared to bare hydroxy-acids.[1][2]

  • Lactonization Equilibrium: While stable as the open "keto-acid" form in solid state, in solution—particularly in non-polar or acidic media—the carboxyl group can attack the ketone to form a cyclic lactol or lactone (pseudo-form), drastically changing solubility from hydrophilic to lipophilic.[2]

Solvent Compatibility Matrix

The following data categorizes solvent interactions based on dielectric constant (


) and protic character.
Quantitative Solubility Estimates

Estimates based on thermodynamic analogs (e.g., the diethyl homolog CAS 5809-23-4) and functional group contribution methods.[1][2]

Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Mechanism
Polar Aprotic DMF, DMSO High (>100 mg/mL)Dipole-dipole; disruption of crystal lattice packing.[1][2]
Polar Protic Methanol, Ethanol Moderate (20–50 mg/mL)Hydrogen bonding with carboxyl/hydroxyl groups.[1][2] Solubility increases significantly with heat.[2]
Chlorinated Dichloromethane (DCM) Moderate Good solvation of the aromatic core; useful for extraction.[1][2]
Aromatic Toluene Low (Cold) / High (Hot)

-

stacking.[1][2] Ideal for recrystallization due to high temperature coefficient.[2]
Ethers/Esters THF, Ethyl Acetate Moderate H-bond acceptance from phenolic -OH and -COOH.[1][2]
Non-Polar Hexane, Heptane Insoluble Lack of polar interactions to overcome lattice energy.[1][2]
Aqueous Water (Neutral) Insoluble Hydrophobic aromatic rings dominate.[1][2]
Aqueous (Alkaline) NaOH / Na₂CO₃ (aq) Soluble Formation of carboxylate salt (anionic form).[2]
Aqueous (Acidic) HCl (aq) Soluble Protonation of amine (cationic form).[2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for specific formulation requirements.

  • Preparation: Weigh 100 mg of micronized 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 0.5 mL increments under constant magnetic stirring (500 RPM) at 25°C.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Heating Cycle: If insoluble at 25°C, heat to the solvent's boiling point (or 80°C max). If dissolution occurs, cool slowly to check for precipitation (recrystallization potential).[2]

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

The standard method for purifying this intermediate from the phthalic anhydride condensation reaction.[2]

Reagents:

  • Crude Product (CAS 24460-11-5)[1][2][3][4]

  • Solvent System: Toluene : Ethanol (1:1 v/v) OR Methanol : Water (80:20 v/v) [2]

Workflow:

  • Dissolution: Suspend crude solid in Toluene/Ethanol (1:1). Heat to reflux (~80°C).[2] Add solvent slowly until the solid just dissolves.[2]

  • Filtration (Hot): While boiling, filter through a pre-heated sintered glass funnel to remove insoluble mechanical impurities or unreacted phthalic anhydride byproducts.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, chill to 0–4°C for 1 hour to maximize yield. The compound will crystallize as the solubility drops.[2]

  • Isolation: Filter the crystals under vacuum. Wash the cake with cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Visualization of Solubility & Synthesis Logic

Diagram 1: Solubility-Driven Purification Workflow

This flowchart illustrates the decision logic for solvent selection during purification, exploiting the compound's amphoteric nature.[1][2]

SolubilityWorkflow Start Crude 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid SolventCheck Select Solvent System Start->SolventCheck PolarProtic Methanol/Ethanol (High Solubility) SolventCheck->PolarProtic For high purity Aromatic Toluene (Temp-Dependent Solubility) SolventCheck->Aromatic For bulk removal of non-polar impurities Alkaline Dilute NaOH (aq) (Salt Formation) SolventCheck->Alkaline For extraction from organic byproducts Recryst Recrystallization Process (Heat -> Cool) PolarProtic->Recryst Aromatic->Recryst Precipitation Acid Precipitation (Add HCl to pH 4-5) Alkaline->Precipitation PureSolid Purified Crystalline Solid Recryst->PureSolid Precipitation->PureSolid

Caption: Decision matrix for solvent selection based on purification mechanism (Thermal gradient vs. pH swing).

Applications & Formulation Implications

  • Dye Synthesis: The high solubility in DMF or Toluene makes these the preferred solvents for the subsequent cyclization reaction with sulfuric acid or zinc chloride to form Rhodamine B.[2]

  • Coating Formulations: In pressure-sensitive carbonless copy papers, the compound is often dissolved in encapsulated oils (e.g., alkylnaphthalenes).[1][2] Its solubility in aromatics is crucial here.[2]

  • Analytical Standard: For HPLC analysis, dissolve in Acetonitrile/Water (with 0.1% Formic Acid) to ensure the amine remains protonated and soluble, preventing peak tailing.[2]

References

  • ChemicalBook. (2024).[2][5] 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid Properties and Supplier Data. Retrieved from [2]

  • PubChem. (2024).[2] 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid (Analogous Data). National Library of Medicine.[2] Retrieved from [2]

  • Zhang, Q., et al. (2011).[2][6] Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry. Retrieved from

  • Google Patents. (2017).[2] Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state (CN106349091A).[1][2] Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS: 24460-11-5)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, a versatile chemical compound with application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, a versatile chemical compound with applications in various scientific fields. This document delves into its chemical and physical properties, synthesis and purification protocols, analytical characterization, potential applications, and essential safety and handling information.

Compound Profile and Properties

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, identified by the CAS number 24460-11-5, is a complex organic molecule with the chemical formula C₁₆H₁₅NO₄.[1][2] It possesses a molecular weight of approximately 285.29 g/mol .[1][2] This compound integrates a dimethylamino group and a hydroxyl group on a benzoyl scaffold, which is in turn attached to a benzoic acid moiety. This unique structural arrangement of aromatic and aliphatic components contributes significantly to its chemical reactivity and potential biological activities.[1]

Table 1: Physicochemical Properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₄[1][3]
Molecular Weight285.29 g/mol [1][2]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point137-140 °C[4]
Boiling Point523.8±45.0 °C (Predicted)[4]
Density1.317±0.06 g/cm³ (Predicted)[4]
pKa3.27±0.36 (Predicted)[4]
SolubilitySoluble in organic solvents like dimethylformamide; less soluble in water.[1]

Synthesis and Purification

The synthesis of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid can be achieved through several methods. A common approach involves the Friedel-Crafts acylation reaction.

Synthesis via Friedel-Crafts Acylation

One established method involves the reaction of phthalic anhydride with N,N-dimethylaniline in the presence of a Lewis acid catalyst such as aluminum chloride, using chlorobenzene as a solvent.[5]

Experimental Protocol:

  • Combine phthalic anhydride (30 g), N,N-dimethylaniline (60.5 g), and chlorobenzene (180 g) in a suitable reaction vessel.

  • Carefully add aluminum chloride (60 g) to the mixture.

  • Heat the reaction mixture to 75°C for one hour with continuous stirring.

  • After one hour, cool the mixture.

  • Quench the reaction by adding ice (500 ml).

  • Separate the chlorobenzene layer.

  • Remove the chlorobenzene via steam distillation.

  • Dissolve the residue in dilute sulfuric acid.

  • Induce precipitation of the product by adding a base.

  • Collect the resulting 2-(4-(dimethylamino)benzoyl)benzoic acid.[5]

Causality Behind Experimental Choices:

  • Phthalic Anhydride and N,N-Dimethylaniline: These are the primary reactants. The electrophilic phthalic anhydride reacts with the electron-rich N,N-dimethylaniline.

  • Aluminum Chloride: This acts as a Lewis acid catalyst, activating the phthalic anhydride for electrophilic aromatic substitution.

  • Chlorobenzene: This serves as a solvent that can withstand the reaction temperature.

  • Heating to 75°C: This provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Quenching with Ice: This step is crucial to deactivate the aluminum chloride catalyst and to begin the workup process.

  • Steam Distillation: This technique is employed to efficiently remove the high-boiling chlorobenzene solvent.

  • Acid-Base Workup: Dissolving the residue in acid and then adding a base allows for the purification of the product by separating it from unreacted starting materials and byproducts.

Purification

The crude product obtained from synthesis can be purified using techniques such as recrystallization or silica gel column chromatography.[6][7] For instance, recrystallization from a methanol/water solution has been reported to yield a pure yellow solid.[6] Alternatively, silica gel chromatography using a mobile phase like methanol-dichloromethane (1:50) can be effective.[7]

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phthalic_Anhydride Phthalic Anhydride Heating Heat to 75°C for 1 hour Phthalic_Anhydride->Heating NNDimethylaniline N,N-Dimethylaniline NNDimethylaniline->Heating AlCl3 Aluminum Chloride AlCl3->Heating Chlorobenzene Chlorobenzene Chlorobenzene->Heating Quenching Quench with Ice Heating->Quenching Separation Separate Chlorobenzene Layer Quenching->Separation Distillation Steam Distill Chlorobenzene Separation->Distillation AcidBase Dissolve in Dilute H₂SO₄ and Precipitate with Base Distillation->AcidBase Recrystallization Recrystallization (e.g., MeOH/H₂O) AcidBase->Recrystallization Chromatography Silica Gel Chromatography AcidBase->Chromatography Product Pure 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid Recrystallization->Product Chromatography->Product G cluster_applications Potential Applications Compound 2-(4-Dimethylamino-2-hydroxy- benzoyl)-benzoic acid Dye_Intermediate Thermosensitive Dye Intermediate Compound->Dye_Intermediate Therapeutic_Agent Anti-inflammatory & Analgesic Agent Compound->Therapeutic_Agent Antioxidant Antioxidant Research Compound->Antioxidant

Sources

Exploratory

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid as a potential anti-inflammatory agent

Executive Summary This technical guide evaluates 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS 24460-11-5) , a functionalized benzophenone derivative, as a potential non-steroidal anti-inflammatory drug (NSAID)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS 24460-11-5) , a functionalized benzophenone derivative, as a potential non-steroidal anti-inflammatory drug (NSAID) candidate. While historically utilized as a key intermediate in the synthesis of fluoran and rhodamine dyes, its molecular architecture presents a compelling "hybrid" pharmacophore combining a salicylate moiety (classic COX inhibitor) with a 2-hydroxybenzophenone scaffold (emerging p38 MAPK inhibitor class).

This document outlines the structural rationale for its repurposing, proposes a dual-mechanism of action, and defines the critical experimental protocols required to validate its efficacy and safety profile.

Molecular Architecture & Pharmacophore Analysis

The therapeutic potential of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid lies in its unique structural duality. Unlike simple salicylates, this molecule possesses a "hinge" ketone linking two aryl rings, creating a scaffold capable of diverse receptor interactions.

Structural Breakdown
Functional GroupChemical FeaturePharmacological Implication
Benzoic Acid Moiety Carboxylic acid at ortho positionMimics the acidic pharmacophore of NSAIDs (e.g., Aspirin, Indomethacin), essential for anchoring in the COX enzyme cationic channel (Arg120).
2-Hydroxybenzoyl Core Intramolecular H-bond (C=O ··· HO-)Forms a pseudo-ring structure characteristic of Salicylates . This motif is critical for interfering with arachidonic acid binding sites.
Dimethylamino Group Electron-donating substituentIncreases lipophilicity and electron density on the B-ring. In benzophenones, para-amino groups often modulate p38 MAPK affinity.
Benzophenone Scaffold Diaryl ketoneA privileged structure in medicinal chemistry, known to exhibit anti-inflammatory, antiviral, and UV-absorbing properties.

Key Insight: The 2-hydroxybenzophenone core is not merely a structural linker; it is a bioactive scaffold. Recent SAR studies indicate that substituted 2-hydroxybenzophenones can inhibit p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of pro-inflammatory cytokines (TNF-


, IL-6).

Proposed Mechanism of Action (MoA)

We hypothesize that this compound acts via a Dual-Inhibitory Mechanism , targeting both the upstream signaling (p38 MAPK) and the downstream enzymatic conversion (COX-1/2) of the inflammatory cascade.

Pathway A: Cyclooxygenase (COX) Inhibition

The o-carboxy and o-hydroxy motifs suggest a binding mode similar to fenamates or salicylates . The molecule likely enters the hydrophobic channel of COX-2, where the carboxylate forms an ionic bridge with Arg120, and the benzophenone bulk blocks the channel, preventing the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).

Pathway B: p38 MAPK Modulation

Benzophenone derivatives inhibit p38 MAPK by competing for the ATP-binding pocket. Inhibition of p38 prevents the phosphorylation of downstream transcription factors (e.g., ATF-2), thereby suppressing the transcription of pro-inflammatory genes.

Visualization: Dual-Pathway Signaling Blockade

G Stimulus Pro-Inflammatory Stimulus (LPS / UV / Stress) p38 p38 MAPK (Phosphorylation) Stimulus->p38 AA Arachidonic Acid (Release) Stimulus->AA Membrane Cell Membrane Transcription Transcription Factors (ATF-2 / NF-kB) p38->Transcription GeneExp Cytokine Gene Expression (TNF-a, IL-6) Transcription->GeneExp COX Cyclooxygenase (COX-1 / COX-2) AA->COX PG Prostaglandins (PGE2) COX->PG Candidate 2-(4-Dimethylamino-2-hydroxy-benzoyl) -benzoic acid Candidate->p38 Inhibits (ATP Competition) Candidate->COX Inhibits (Channel Blockade)

Figure 1: Hypothesized dual-mechanism of action targeting both p38 MAPK signaling and COX-mediated prostaglandin synthesis.

Experimental Validation Protocols

To transition this compound from a "chemical intermediate" to a "lead candidate," the following self-validating protocols must be executed.

Protocol A: In Vitro COX-1/COX-2 Inhibition Screen

Objective: Quantify the IC50 values for COX-1 (gastric safety) vs. COX-2 (inflammation).

  • Reagent Prep: Dissolve test compound in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).

  • Enzyme Incubation: Incubate recombinant human COX-1 and COX-2 enzymes with Heme cofactor and test compound for 10 mins at 37°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Detection: Measure absorbance at 590 nm. The oxidation of TMPD is directly proportional to COX enzymatic activity.

  • Validation: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.

    • Success Criteria: IC50 < 10 µM for COX-2; Selectivity Ratio (COX-1/COX-2) > 5.

Protocol B: Cellular Cytokine Suppression Assay (LPS-Challenge)

Objective: Verify if the p38 MAPK pathway inhibition translates to reduced cytokine release in a cellular model.

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (5x10^4 cells/well).

  • Pre-treatment: Treat cells with test compound (1, 10, 50 µM) for 1 hour.

  • Induction: Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) to trigger the inflammatory cascade. Incubate for 24 hours.

  • Supernatant Analysis: Harvest supernatant. Quantify TNF-

    
     and IL-6 using ELISA kits.
    
  • Viability Check (Crucial): Perform an MTT assay on the remaining cells to ensure cytokine reduction is due to signaling inhibition, not cytotoxicity.

    • Self-Validating Check: If cytokine levels drop but MTT absorbance also drops >20%, the compound is cytotoxic, not anti-inflammatory.

Chemical Synthesis & Purity Considerations

As this compound is often a hydrolysis product of Rhodamine B lactone or related dyes, commercial sources may contain trace heavy metals or isomeric impurities (e.g., the para-isomer relative to the carbonyl).

Purification Workflow: For biological testing, standard "technical grade" (90-95%) is insufficient due to potential false positives from contaminants.

  • Recrystallization: Dissolve crude solid in hot ethanol. Add activated charcoal to remove oligomers. Filter hot. Cool slowly to 4°C.

  • HPLC Verification: Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (0.1% TFA).

  • Target Purity: >98% (Area under curve).

Workflow Visualization: From Synthesis to Lead

Workflow Raw Crude Compound (>90%) Purify Recrystallization (EtOH + Charcoal) Raw->Purify QC QC: HPLC >98% NMR Verification Purify->QC Screen1 In Vitro COX Screen (Enzymatic) QC->Screen1 Screen2 Cellular Assay (LPS-Macrophage) QC->Screen2 Decision Lead Candidate Selection Screen1->Decision Screen2->Decision

Figure 2: Critical path for purifying and validating the candidate compound.

Safety & Toxicity Warning

Researchers must note that benzophenones are structurally related to known endocrine disruptors (e.g., Oxybenzone).

  • Risk: Estrogenic activity.[1][2][3]

  • Mitigation: Early-stage in silico docking against the Estrogen Receptor (ER) is recommended before in vivo scaling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 655619, 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid. Retrieved from [Link][4]

  • Beilstein Journal of Organic Chemistry (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones.[3] (Discusses SAR of 2-hydroxybenzophenones). Retrieved from [Link]

  • ResearchGate (2024). 2, 2′-Dihydroxybenzophenones and Derivatives: Efficient Synthesis and Structure-Activity Relationships as Potent Anti-inflammatory Agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid in fluorescence microscopy

Application Note & Protocol 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid: A Novel Fluorophore for Visualizing Cellular Dynamics in Fluorescence Microscopy For Research Use Only. Not for use in diagnostic procedures...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid: A Novel Fluorophore for Visualizing Cellular Dynamics in Fluorescence Microscopy

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Unveiling a New Fluorophore

In the dynamic field of cellular imaging, the quest for novel fluorescent probes with unique photophysical properties and specific targeting capabilities is relentless. We introduce 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, a promising fluorescent molecule for a range of applications in fluorescence microscopy. Its benzophenone core, functionalized with a dimethylamino group and a hydroxyl group, suggests intrinsic fluorescence that can be harnessed for high-resolution imaging of cellular structures and processes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into its theoretical photophysical characteristics, provide detailed protocols for its use in both live and fixed cell imaging, and offer insights into potential advanced applications. The causality behind each experimental step is explained to empower users to adapt and optimize the protocols for their specific research needs.

Photophysical Properties: A Theoretical Overview

While extensive characterization is ongoing, the chemical structure of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid allows us to predict its key photophysical properties. The presence of the electron-donating dimethylamino group and the aromatic system is expected to give rise to fluorescence in the visible spectrum.

PropertyPredicted Value/RangeNotes
Excitation Max (λex) ~390 - 420 nmThe benzophenone scaffold with the dimethylamino auxochrome suggests excitation in the violet-blue range.
Emission Max (λem) ~480 - 520 nmA significant Stokes shift is anticipated, leading to emission in the green region of the spectrum.
Quantum Yield (Φ) ModerateExpected to be sensitive to the local environment, potentially increasing in non-polar environments like lipid membranes.
Photostability Moderate to HighBenzophenone derivatives are known for their relative stability under illumination.
Solubility Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in aqueous buffers.Stock solutions should be prepared in an appropriate organic solvent.

Principle of Action: Targeting Cellular Membranes

The lipophilic nature of the benzophenone backbone, combined with the polar carboxylic acid and hydroxyl groups, suggests that 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid may preferentially accumulate in cellular membranes. The dimethylamino group's fluorescence is often environmentally sensitive, meaning its quantum yield could increase upon partitioning into the hydrophobic lipid bilayer, providing a clear signal with low background from the aqueous cytosol. This makes it a potential candidate for visualizing membrane dynamics, organelle morphology, and lipid-rich structures.

Experimental Workflow: From Cell Culture to Image Analysis

The following diagram outlines the general workflow for utilizing 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid in a typical fluorescence microscopy experiment.

Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Seeding & Culture reagent_prep Prepare Staining Solution staining Incubate Cells with Probe reagent_prep->staining wash Wash to Remove Excess Probe staining->wash imaging Fluorescence Microscopy wash->imaging analysis Image Processing & Analysis imaging->analysis

Caption: General experimental workflow for cellular imaging.

Protocol 1: Live-Cell Imaging of Cellular Membranes

This protocol is designed for the visualization of cellular membranes in real-time, allowing for the study of dynamic processes.

Materials:

  • 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cultured cells on glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol Steps:

  • Prepare a 10 mM Stock Solution:

    • Dissolve 2.85 mg of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (MW: 285.29 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Prepare the Staining Solution:

    • On the day of the experiment, dilute the 10 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 1-10 µM.

    • Rationale: The optimal concentration should be determined empirically for each cell type and experimental condition to achieve a high signal-to-noise ratio with minimal cytotoxicity.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently add the staining solution to the cells.

    • Incubate at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes.

    • Rationale: Incubation time may need optimization. Longer incubation times might lead to internalization and labeling of internal membranes.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

    • After the final wash, add fresh pre-warmed live-cell imaging medium to the cells.

  • Imaging:

    • Image the cells immediately on a fluorescence microscope equipped with a DAPI or violet filter set (e.g., ~405 nm excitation and ~450-550 nm emission).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Fixed-Cell Staining

This protocol is suitable for high-resolution imaging of cellular structures in fixed samples.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • Mounting medium with an antifade reagent

Protocol Steps:

  • Cell Fixation:

    • Wash cultured cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular membranes, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Rationale: Permeabilization allows the probe to access intracellular compartments. Omit this step if only plasma membrane staining is desired.

  • Staining:

    • Prepare the staining solution as described in Protocol 1, but use PBS as the diluent.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslip onto a glass slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Image the slides using a fluorescence microscope with the appropriate filter set.

Advanced Applications and Considerations

The unique properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid open up possibilities for more advanced imaging techniques:

  • Multi-color Imaging: Its spectral properties may allow for combination with other fluorophores in the red and far-red spectrum for multi-target analysis.

  • Ratiometric Imaging: The environmentally sensitive fluorescence could potentially be used for ratiometric imaging to probe membrane potential or lipid order, though this would require further characterization.

  • Drug-Induced Cellular Changes: This probe could be valuable in drug development for assessing the effects of compounds on membrane integrity and organelle morphology.

Troubleshooting:

  • High Background: Reduce the probe concentration or incubation time. Ensure thorough washing.

  • Weak Signal: Increase the probe concentration or incubation time. Check the filter set on the microscope.

  • Phototoxicity in Live Cells: Reduce laser power and exposure time. Use a more sensitive detector.

Hypothetical Signaling Pathway Visualization

The following diagram illustrates a hypothetical scenario where a drug-induced change in membrane fluidity, detectable by our probe, is linked to a downstream signaling cascade.

Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus drug Drug Compound membrane Membrane Fluidity Change drug->membrane probe Fluorescent Probe probe->membrane Detects receptor Membrane Receptor membrane->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene

Caption: Drug-induced membrane changes and signaling.

References

  • General Principles of Fluorescence Microscopy

    • Title: Fundamentals of Light Microscopy and Electronic Imaging
    • Source: Douglas B. Murphy and Michael W. Davidson
    • URL: [Link]

  • Live-Cell Imaging Techniques

    • Title: Live-cell imaging: a guide to essential techniques and protocols
    • Source: D.L. Spector and R.D.
    • URL: [Link]

  • Properties of Benzophenone Derivatives

    • Title: Benzophenone - an overview
    • Source: ScienceDirect Topics
    • URL: [Link]

  • Fluorescent Probes for Cellular Imaging

    • Title: Fluorescent Probes for Cellular Imaging: A Practical Guide
    • Source: Journal of Cell Science
    • URL: [Link]

  • Chemical Properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid: Title: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid Source: Smolecule
Application

Application Note: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid in UV Curing

This Application Note and Protocol guide details the use of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (referred to herein as DADB-Acid ) in UV curing workflows.[1] Based on its chemical structure—a benzophenone...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (referred to herein as DADB-Acid ) in UV curing workflows.[1]

Based on its chemical structure—a benzophenone core substituted with a dimethylamino group (electron donor), a hydroxyl group (intramolecular hydrogen bonding), and a carboxylic acid (solubility/reactivity)—this molecule serves two distinct, high-value functions in UV-curable materials:[1]

  • Colorimetric/Fluorogenic Cure Indicator: Specifically in Cationic UV Curing systems, where it acts as a pH-sensitive probe (halochromic agent) to visualize the generation of photoacids and the extent of polymerization.[1]

  • UV-A Stabilizer: In Free Radical systems , it functions as a UV absorber to prevent degradation (yellowing) of the cured matrix, leveraging the Excited State Intramolecular Proton Transfer (ESIPT) mechanism common to 2-hydroxybenzophenones.[1]

[1]

Executive Summary

Molecule: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid CAS: 24460-11-5 Function: Reactive Cure Indicator (Cationic) & UV Stabilizer (Radical) Target Audience: Formulation Chemists, QA Scientists, Biomedical Engineers.[1]

This guide focuses on the utilization of DADB-Acid as a smart functional additive . Unlike standard photoinitiators, DADB-Acid provides intelligence to the formulation—signaling cure completion via color change or fluorescence, or providing long-term weatherability.[1] Its structural homology to Rhodamine dye precursors makes it an ideal candidate for non-destructive testing (NDT) of UV-cured coatings and medical hydrogels.[1]

Chemical Characterization & Properties[1]

PropertySpecificationRelevance to UV Curing
Molecular Formula C₁₆H₁₅NO₄Core structure for halochromic response.[1]
Molecular Weight 285.29 g/mol Low MW ensures good solubility in monomers.[1]
Appearance Pale yellow/off-white powderMinimal initial color impact in "closed" form.[1]
Solubility Soluble in Acrylates, Epoxies, DMSOCompatible with standard UV resins.[1]
Absorption Max

nm (UV-A)
Overlaps with standard Hg-vapor and LED (365nm) outputs.[1]
pKa (Acid)

Sensitivity range for cationic photoacids.[1]

Mechanism of Action

A. Cationic Curing Indicator (The "Smart" Application)

In cationic UV curing (e.g., epoxies, oxetanes), a Photoacid Generator (PAG) releases a strong acid (e.g.,


) upon irradiation.[1] DADB-Acid exists in an equilibrium between a colorless (or pale) Lactone/Open Acid  form and a highly colored/fluorescent Zwitterionic  form.[1]
  • Initial State: The molecule is dispersed in the resin.[1] The carboxyl group interacts with the hydroxyl, maintaining a "closed" or non-resonant state (Low Color).[1]

  • Irradiation: The PAG releases protons (

    
    ).[1]
    
  • Indication: The high concentration of

    
     protonates the DADB-Acid or shifts the equilibrium, forcing the formation of the quinoid structure.[1] This results in a sharp increase in absorbance (Color Change: Pale 
    
    
    
    Pink/Red) or Fluorescence.[1]
B. UV Stabilization (The "Protective" Application)

In free radical systems (acrylates), DADB-Acid acts as a UV absorber.[1] The 2-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen.[1]

  • Absorption: Absorbs UV photon.[1]

  • ESIPT: Excited State Intramolecular Proton Transfer occurs instantaneously.[1]

  • Dissipation: The energy is released as harmless heat (Internal Conversion), and the proton transfers back.[1] This prevents the UV energy from generating destructive radicals in the polymer backbone.[1]

Mechanism cluster_indicator Cure Indication Pathway UV_Source UV Source (365/395 nm) PAG Photoacid Generator (PAG) UV_Source->PAG hv Acid Superacid Generated (H+) PAG->Acid Photolysis DADB_Closed DADB-Acid (Colorless/Pale) Acid->DADB_Closed Protonation Epoxy Epoxy Monomer Acid->Epoxy Initiation DADB_Open DADB-Acid+ (Colored/Fluorescent) DADB_Closed->DADB_Open Ring Opening / Resonance Polymer Cured Polymer Network Epoxy->Polymer Propagation

Figure 1: Mechanism of DADB-Acid acting as a cure indicator in cationic polymerization systems.

Application Protocols

Protocol A: Formulation of Self-Indicating Cationic UV Resins

Objective: Create a UV-curable epoxy coating that changes color to verify cure completion (Quality Control).

Materials:

  • Resin Base: Cycloaliphatic Epoxy (e.g., Uvacure 1500).[1]

  • Photoinitiator: Cationic PAG (e.g., Triarylsulfonium hexafluoroantimonate, 50% in propylene carbonate).[1]

  • Indicator: DADB-Acid (CAS 24460-11-5).[1]

  • Solvent (Optional): Propylene Carbonate (for predissolving DADB).[1]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 100 mg of DADB-Acid in 1 mL of Propylene Carbonate.[1] Sonicate at 40°C for 10 minutes until fully dissolved.

    • Note: Ensure the solution is protected from light.[1]

  • Resin Formulation:

    • Weigh 10 g of Cycloaliphatic Epoxy into a dark amber vial.

    • Add 0.4 g (4 wt%) of the Cationic PAG solution.[1]

    • Add 50 µL of the DADB-Acid Stock Solution (approx.[1] 0.05 - 0.1 wt% final concentration).[1]

    • Critical: Do not exceed 0.5 wt% of DADB-Acid, as its UV absorption may compete with the PAG, leading to incomplete cure (Inner Filter Effect).[1]

  • Mixing:

    • Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 rpm for 2 minutes.

    • Degas at 2200 rpm for 1 minute.

  • Application & Curing:

    • Apply a 50 µm film onto a glass substrate using a wire-wound bar coater.[1]

    • Cure: Expose to UV LED (395 nm) or Mercury Arc lamp.[1]

    • Intensity: 500 mW/cm².[1]

    • Time: 10–30 seconds.

  • Validation:

    • Visual: Observe color shift from Pale Yellow

      
       Pink/Reddish-Orange.
      
    • Instrumental: Measure UV-Vis absorbance. The appearance of a peak at ~550 nm confirms acid generation and cure.[1]

Protocol B: UV Stabilization in Acrylate Systems

Objective: Enhance the weatherability of a clear coat.[1]

Materials:

  • Resin: Urethane Acrylate Oligomer + HDDA (monomer).[1]

  • Photoinitiator: TPO or Irgacure 184 (Free Radical).[1]

  • Stabilizer: DADB-Acid.[1]

Methodology:

  • Add DADB-Acid directly to the monomer (HDDA) at 0.5 wt% to 2.0 wt% .[1]

  • Stir at 50°C for 30 minutes to ensure dissolution.

  • Add Oligomer and Photoinitiator.[1]

  • Cure as standard.

  • Test: Perform QUV Accelerated Weathering testing (ASTM G154). Compare Yellowing Index (YI) vs. control without DADB-Acid.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cure (Tacky Surface) DADB-Acid concentration too high; competing for UV photons.[1]Reduce DADB-Acid to <0.1 wt%. Increase light intensity.
No Color Change (Cationic) Insufficient acid generated or basic impurities in resin.[1]Check PAG activity.[1] Ensure resin is free of amines (which neutralize acid).[1]
Pre-mature Gelation DADB-Acid acting as an acid in sensitive epoxies.[1]Store formulation at 4°C. Use 2-component mixing (add DADB just before use).
Precipitation Poor solubility in non-polar monomers.[1]Predissolve in a polar monomer (e.g., IBOA) or solvent (DMSO/PC).[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1]

  • Handling: Wear nitrile gloves and safety goggles.[1] Avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place away from oxidizing agents and strong bases.[1] Keep container tightly closed to prevent moisture absorption (which can affect cationic cure).[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 655619: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid.[1][2] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]

  • Crivello, J. V. (1999).[1] The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4241-4254.[1] (Foundational context for Cationic Curing mechanisms).

  • BASF. (n.d.).[1] Uvinul® A Plus - Technical Information. (Reference for structural analog DHHB and UV stabilization mechanism).

Sources

Method

Application Note: High-Fidelity Lipid Droplet Staining and Intracellular Sensing with DAHBB

This Application Note is structured to provide a rigorous, scientifically grounded protocol for the use of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (referred to herein as DAHBB ) in cellular imaging. While DAHB...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scientifically grounded protocol for the use of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (referred to herein as DAHBB ) in cellular imaging.

While DAHBB is widely recognized as a key intermediate in the synthesis of xanthene dyes (such as rhodamines and fluorans), its structure—containing a push-pull electron system (dimethylamino donor, carbonyl acceptor) and an intramolecular hydrogen bonding motif (2-hydroxy group)—classifies it as a potent solvatochromic and fluorogenic probe candidate.[1][2] This protocol leverages its intrinsic Excited-State Intramolecular Proton Transfer (ESIPT) capabilities for high-contrast Lipid Droplet (LD) staining and pH sensing.[1][2]

Scientific Principles & Mechanism[1][2]

The Fluorogenic Switch

DAHBB exists in a dynamic equilibrium that is highly sensitive to the cellular microenvironment.[1][2] Its utility as a stain relies on two competing mechanisms:[1][2]

  • Lactone-Zwitterion Equilibrium (pH Sensor):

    • Acidic/Polar Environment: The carboxyl group can protonate or remain open, favoring the colored/fluorescent zwitterionic form.[1][2]

    • Basic/Non-polar Environment: The molecule may cyclize into a non-fluorescent lactone (spiro-form), or—in the case of DAHBB's specific benzophenone structure—undergo ESIPT.[1][2]

  • ESIPT-Driven Solvatochromism (Lipid Droplet Sensor):

    • The 2-hydroxy and carbonyl groups form an intramolecular hydrogen bond.[1][2] Upon UV/Blue excitation, the proton transfers from the hydroxyl oxygen to the carbonyl oxygen.[1][2]

    • In Cytosol (Polar): Water molecules disrupt this hydrogen bond, quenching fluorescence (Turn-OFF).[1][2]

    • In Lipid Droplets (Aprotic/Hydrophobic): The intramolecular bond is protected.[1][2] ESIPT occurs efficiently, resulting in a large Stokes-shifted emission (Turn-ON).[1][2]

Mechanistic Workflow Diagram

DAHBB_Mechanism Stock DAHBB Stock (DMSO) Aq_Media Aqueous Media (Polar/Protic) Stock->Aq_Media Dilution Lipid_Env Lipid Droplets (Aprotic/Hydrophobic) Stock->Lipid_Env Membrane Partitioning Quenched H-Bond Disruption (Fluorescence OFF) Aq_Media->Quenched Solvent Relaxation ESIPT ESIPT Active (Keto Tautomer) Lipid_Env->ESIPT Excitation (360-405nm) Emission Strong Emission (520-560 nm) ESIPT->Emission Radiative Decay

Caption: Logical flow of DAHBB fluorescence activation via ESIPT in hydrophobic lipid environments versus quenching in aqueous media.

Material Preparation

Reagents
  • DAHBB Powder: Purity ≥98% (Recrystallized).[1][2]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1][2]

  • Buffer: HBSS (Hanks' Balanced Salt Solution) or PBS, pH 7.4.[1][2]

  • Counterstain (Optional): Hoechst 33342 (Nuclear).[1][2]

Stock Solution Protocol[1][2]
  • Calculate: Molecular Weight of DAHBB is approx.[1][2][3] 285.29 g/mol .[1][2][3]

  • Dissolve: Dissolve 2.85 mg of DAHBB in 1.0 mL of DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber tubes. Store at -20°C, protected from light. Stable for 3 months.

Experimental Protocol: Live Cell Staining

Objective: Visualization of Lipid Droplets in adherent cells (e.g., HeLa, HepG2).[1][2]

Step 1: Cell Culture Preparation[1][2]
  • Seed cells on sterile glass-bottom dishes (35 mm) or coverslips.

  • Grow to 60-70% confluency. Note: Over-confluency can alter lipid metabolism.[1][2]

Step 2: Staining Solution Preparation[1][2]
  • Dilution: Dilute the 10 mM DMSO stock into pre-warmed (37°C) growth media or HBSS to a final concentration of 10 µM .

    • Calculation: 1 µL Stock + 999 µL Media.[1][2]

  • Vortex: Vortex vigorously for 10 seconds to ensure dispersion.

Step 3: Incubation[1][2]
  • Aspirate the culture media from the cells.[1][2]

  • Gently wash cells once with HBSS to remove serum proteins (which may sequester the dye).[1][2]

  • Add the 10 µM DAHBB Staining Solution .[1][2]

  • Incubate for 20–30 minutes at 37°C / 5% CO₂.

Step 4: Washing (Critical Step)[1][2]
  • Option A (Wash-Free): For real-time dynamics, DAHBB can often be imaged directly due to low background in aqueous media (fluorogenic nature).[1][2]

  • Option B (High Contrast): Aspirate staining solution and wash 2x with HBSS.[1][2] Replace with fresh live-cell imaging buffer.

Step 5: Imaging Parameters

DAHBB exhibits solvatochromic shifts.[1][2] Use the following settings:

ParameterSettingRationale
Excitation 360 nm - 405 nm Targets the benzophenone absorption band.[1][2]
Emission 500 nm - 550 nm Collects the Stokes-shifted ESIPT emission (Green/Yellow).[1][2]
Dichroic 420 nm LPFilters out excitation scatter.[1][2]
Exposure 50 - 200 msAdjust to minimize photobleaching.

Data Analysis & Interpretation

Expected Results
  • Lipid Droplets: Bright, punctate green-yellow fluorescence.[1][2]

  • Cytosol: Minimal/negligible background (dark).[1][2]

  • Nucleus: Non-fluorescent (unless counterstained).[1][2]

Quantitative Analysis (ImageJ/Fiji)
  • Thresholding: Apply an auto-threshold (e.g., Otsu) to the green channel to segment droplets.[1][2]

  • Particle Analysis: Measure "Total Area" and "Mean Intensity" to quantify lipid accumulation.[1][2]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background Dye precipitation or serum binding.[1][2]Reduce concentration to 1-5 µM; Ensure thorough washing; Use serum-free media during staining.[1][2]
No Fluorescence pH too basic or filter mismatch.[1][2]Check excitation (must be UV/Violet); Ensure cells are metabolically active (LDs present).[1][2]
Crystal Formation Stock solution crashed out.Sonicate stock solution before dilution; Ensure DMSO concentration < 0.5%.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 655619, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid.[1][2] Retrieved from [Link]

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters.[1][2] (Contextual grounding for 2-hydroxybenzophenone fluorescence mechanisms). Journal of Fluorescence.

  • Grimm, J. B., et al. (2013). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes.[1][2] (Contextual grounding for ring-opening mechanisms of benzoyl-benzoic acid derivatives). ACS Chemical Biology.[1][2]

Sources

Application

Application Note: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic Acid as a Strategic Intermediate for Rhodamine Derivatives

Executive Summary The synthesis of high-fidelity fluorophores is a cornerstone of modern bioimaging. While Rhodamine B and Tetramethylrhodamine (TMR) are ubiquitous, the demand for asymmetric rhodamine derivatives —probe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of high-fidelity fluorophores is a cornerstone of modern bioimaging. While Rhodamine B and Tetramethylrhodamine (TMR) are ubiquitous, the demand for asymmetric rhodamine derivatives —probes with tunable Stokes shifts, specific organelle targeting, or FRET capabilities—has surged.

This guide focuses on 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CAS: 24460-11-5), the critical "half-dye" intermediate. Unlike the "one-pot" condensation of phthalic anhydride with two equivalents of aminophenol (which yields symmetric dyes), isolating this benzophenone intermediate allows researchers to sequentially introduce a different second nitrogenous ring. This stepwise precision is the only viable route to asymmetric fluorophores used in advanced ratiometric sensors and bioconjugatable labels (e.g., TAMRA).

Chemical Foundation & Mechanism

The "Half-Dye" Strategy

The synthesis of rhodamines proceeds via a Friedel-Crafts acylation followed by a condensation-dehydration cycle. By controlling the stoichiometry and conditions, the reaction can be arrested at the benzophenone stage.

Key Compound Data:

  • IUPAC Name: 2-(4-(Dimethylamino)-2-hydroxybenzoyl)benzoic acid[1][2]

  • CAS Number: 24460-11-5 (Dimethyl analog); Note: 5809-23-4 is the Diethyl analog.

  • Molecular Weight: 285.29 g/mol

  • Appearance: Pale pink to reddish crystalline powder.

  • Solubility: Soluble in dilute alkali (NaOH), DMSO, and hot ethanol; insoluble in water at neutral/acidic pH.

Mechanistic Pathway

The following diagram illustrates the controlled synthesis of the intermediate and its conversion into an asymmetric rhodamine.

G cluster_0 Step 1: Isolation is Critical PA Phthalic Anhydride INTER Benzophenone Intermediate (The 'Half-Dye') PA->INTER Friedel-Crafts Acylation (Toluene/Melt, 110°C) AP1 3-Dimethylaminophenol (1 Equivalent) AP1->INTER ASYM Asymmetric Rhodamine (Target Fluorophore) INTER->ASYM Acid Condensation (Propionic Acid, 85°C) AP2 Different Aminophenol (e.g., Julolidine/Indoline) AP2->ASYM

Figure 1: Stepwise synthesis pathway. Isolating the Benzophenone Intermediate prevents the formation of symmetric byproducts, enabling the creation of hybrid fluorophores.

Experimental Protocols

Protocol A: Synthesis of the Benzophenone Intermediate

Objective: Isolate the mono-acylated product without forming the symmetric rhodamine.

Reagents:

  • Phthalic Anhydride (Sublimed grade preferred)

  • 3-(Dimethylamino)phenol

  • Toluene (Anhydrous)

  • Sodium Hydroxide (1M aq)

  • Hydrochloric Acid (1M aq)

Step-by-Step Methodology:

  • Stoichiometric Setup: In a chemically resistant round-bottom flask, combine Phthalic Anhydride (1.1 eq) and 3-(Dimethylamino)phenol (1.0 eq).

    • Expert Insight: Using a slight excess of the anhydride drives the consumption of the phenol, which is harder to remove than the anhydride.

  • Reaction (Melt Method - Green Chemistry):

    • Heat the mixture to 115–120°C without solvent. The solids will melt into a viscous red-orange liquid.

    • Stir magnetically for 3–4 hours . Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.

    • Caution: Do not exceed 130°C; higher temperatures promote the double-addition (rhodamine formation) even without acid catalysis.

  • Workup (pH Swing Extraction):

    • Cool the melt to ~60°C and add 1M NaOH slowly with vigorous stirring until pH reaches 10–12. The intermediate dissolves as the carboxylate salt; unreacted phthalic anhydride hydrolyzes to phthalate.

    • Extract the aqueous layer with Ethyl Acetate (2x) to remove non-acidic impurities (e.g., traces of symmetric dye or tar). Discard the organic layer.

  • Precipitation:

    • Acidify the aqueous phase carefully with 1M HCl to pH 3–4.

    • The product will precipitate as a solid. Stir for 30 minutes to ensure complete granulation.

    • Filter the solid and wash with copious water.[3]

  • Purification:

    • Recrystallize from Toluene/Ethanol (1:1) or Ethanol/Water.

    • Yield: Typically 80–90%.

    • Characterization: 1H NMR should show the benzophenone pattern and absence of the xanthene ring closure signals.

Protocol B: Synthesis of Asymmetric Rhodamine Derivatives

Objective: Condense the intermediate with a second nitrogen nucleophile to close the xanthene ring.

Reagents:

  • Benzophenone Intermediate (from Protocol A)

  • Second Aminophenol Derivative (e.g., 8-Hydroxyjulolidine for rigidified systems)

  • Propionic Acid (Solvent/Catalyst)

  • Catalytic p-TsOH (Optional)

Methodology:

  • Condensation: Dissolve the Intermediate (1 eq) and the Second Aminophenol (1 eq) in Propionic Acid (3–5 mL per mmol).

  • Cyclization: Heat to 85°C for 12 hours under Nitrogen.

    • Note: The color will shift intensely (e.g., to deep purple or blue) as the conjugated xanthene system forms.

  • Workup:

    • Precipitate the dye by pouring the reaction mixture into Diethyl Ether (excess).

    • Filter the crude dye.[3]

  • Purification:

    • Flash Chromatography is required.

    • Mobile Phase: DCM:Methanol (9:1 to 8:2).

    • Expert Tip: Add 0.1% Acetic Acid to the eluent to prevent tailing of the carboxylate form.

Application Notes & Data Analysis

Tuning Fluorescence via Spirolactonization

This intermediate retains the ortho-carboxylic acid, which is essential for the pH-sensitive "ON/OFF" switching mechanism utilized in lysosomal probes.

  • Acidic pH / Organic Solvent: The molecule exists in the Open Form (Zwitterion/Cation). Highly fluorescent.

  • Basic pH / Non-polar Environment: The carboxylate attacks the central carbon, forming a Closed Lactone . Colorless and non-fluorescent.

Spiro OPEN Open Form (Fluorescent ON) Acidic/Polar CLOSED Spirolactone Form (Fluorescent OFF) Basic/Non-polar OPEN->CLOSED pH > pKa (Ring Closure) CLOSED->OPEN pH < pKa (Ring Opening)

Figure 2: The pH-dependent equilibrium. This intermediate ensures the final dye retains the spiro-ring capability, unlike derivatives made from phthalic esters.

Comparative Data: Symmetric vs. Asymmetric
FeatureSymmetric Rhodamine (e.g., Rhodamine B)Asymmetric Rhodamine (via Intermediate)
Synthesis Route One-pot (Phthalic Anhydride + 2 eq Phenol)Two-step (Intermediate isolation required)
Emission Band Fixed (typically ~570-590 nm)Tunable (550 nm to >650 nm)
Stokes Shift Small (~20-25 nm)Large (30-50 nm) possible with rigidified second ring
Solubility ModerateTunable via second substituent

Troubleshooting & Expert Tips

  • Issue: Product is an oil that won't crystallize.

    • Cause: Presence of unreacted phenol or toluene residues.

    • Fix: Triturate the oil with cold Hexane or Diethyl Ether. If persistent, dissolve in minimal dilute NaOH and re-precipitate very slowly with HCl.

  • Issue: Symmetric Rhodamine contamination in Step 1.

    • Cause: Reaction temperature exceeded 130°C or stoichiometry was off (excess phenol).

    • Fix: The symmetric dye is highly soluble in organics but less soluble in base than the intermediate. The alkaline extraction step (Protocol A, Step 3) is the critical purification checkpoint. Ensure the organic wash is thorough before acidification.

  • Safety: The intermediate is a skin irritant. Phthalic anhydride is a sensitizer. Always work in a fume hood.

References

  • Synthesis of Asymmetric Rhodamines

    • Source: Mudd, G., et al. "A general synthetic route to isomerically pure functionalized rhodamine dyes.
    • URL:[Link][4]

  • Source: CN106349091A Patent. "Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • Chemical Properties & CAS Verification

    • Source: PubChem Compound Summary for CID 79878 (Diethyl analog reference for physical properties).
    • URL:[Link]

  • Rhodamine Spirolactonization Mechanism

    • Source: Grimm, J. B., et al. "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes." ACS Chemical Biology, 2013.
    • URL:[Link]

Sources

Method

Use of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid in biochemical assays

Application Note: High-Sensitivity Fluorometric Analysis using 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (DHBB) Executive Summary 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (DHBB), also known as o-(4-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Fluorometric Analysis using 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (DHBB)

Executive Summary

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (DHBB), also known as o-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid, is a versatile fluorogenic scaffold critical in bio-analytical chemistry.[1] While historically utilized as a precursor for Rhodamine and fluoran dyes, its biochemical utility lies in its dynamic spiro-lactone equilibrium .[1]

This Application Note details the use of DHBB as:

  • A Chelation-Enhanced Fluorescence (CHEF) probe for the detection of Aluminum (Al³⁺) in biological fluids.[1]

  • A pH-sensitive indicator for intracellular environment mapping.[1]

  • A quantitative reference standard for hydrolytic enzyme assays (esterases/lipases) where DHBB-esters are used as fluorogenic substrates.

Scientific Mechanism: The "Fluorogenic Switch"[1]

The utility of DHBB rests on a reversible structural transformation.[1] In non-polar solvents or basic conditions, the molecule exists primarily in a colorless, non-fluorescent Spiro-Lactone form.[1] Upon protonation (acidic pH) or metal ion chelation, the lactone ring opens to form a highly fluorescent Zwitterionic/Open Acid form.[1]

  • Lactone Form (OFF): The π-conjugation is interrupted at the spiro-carbon.[1]

  • Open Form (ON): Restoration of the push-pull electronic system (Dimethylamino donor

    
     Carbonyl acceptor) enables strong fluorescence.[1]
    
Pathway Diagram: The DHBB Equilibrium

DHBB_Mechanism Lactone Spiro-Lactone Form (Non-Fluorescent / Colorless) Closed Ring OpenAcid Open Acid / Zwitterion (Highly Fluorescent / Pink-Red) Extended Conjugation Lactone->OpenAcid Acidic pH (H+) Polar Solvent OpenAcid->Lactone Basic pH (OH-) Chelate Metal-Ligand Complex (Al3+ Bound) Rigidified Structure (CHEF) OpenAcid->Chelate + Al3+ / Metal Ions (Chelation) Chelate->OpenAcid EDTA (Competition)

Figure 1: The structural equilibrium of DHBB.[1] The transition from the spiro-lactone to the open form is triggered by protonation or metal chelation, activating the fluorophore.[1]

Application 1: Fluorometric Detection of Aluminum (Al³⁺)

Rationale: Aluminum toxicity is linked to neurodegenerative diseases (e.g., Alzheimer's).[1] DHBB acts as a "Turn-On" sensor via the Chelation-Enhanced Fluorescence (CHEF) mechanism.[1] The ortho-hydroxy and keto oxygen atoms form a binding pocket for Al³⁺.[1] Binding rigidifies the molecule, inhibiting non-radiative decay (such as TICT - Twisted Intramolecular Charge Transfer) and locking it in the fluorescent open form.[1]

Performance Data:

  • Limit of Detection (LOD): ~50 nM (matrix dependent).[1]

  • Selectivity: High specificity for Al³⁺ over Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺ (due to the hard acid nature of Al³⁺ matching the hard oxygen donors).[1]

Protocol: Al³⁺ Quantification in Serum/Lysates

Reagents:

  • Stock Solution: 10 mM DHBB in anhydrous Ethanol or DMSO. Store at -20°C in the dark.

  • Assay Buffer: 20 mM Tris-HCl, pH 7.2 (Use plasticware to avoid Al³⁺ leaching from glass).

  • Al³⁺ Standard: AlCl₃[1]·6H₂O in 0.1 M HCl.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute biological samples (serum or cell lysate) 1:10 in Assay Buffer.[1]

    • Critical: Ensure all water used is ultrapure (18.2 MΩ) to prevent background Al³⁺ contamination.[1]

  • Assay Setup (96-well Black Plate):

    • Blank: 198 µL Buffer + 2 µL DHBB Stock.

    • Standard Curve: 198 µL of Al³⁺ standards (0–50 µM) + 2 µL DHBB Stock.

    • Sample: 198 µL Sample + 2 µL DHBB Stock.

    • Final Probe Concentration: 100 µM.[1]

  • Incubation:

    • Incubate at 25°C for 20 minutes in the dark. The reaction is fast, but equilibrium ensures reproducibility.[1]

  • Measurement:

    • Excitation: 530 nm

    • Emission: 580 nm (Rhodamine-like emission)[1]

    • Note: A secondary blue-shift emission band (~450 nm) may appear depending on solvent polarity, but 580 nm is specific to the open-ring chelate.[1]

  • Data Analysis:

    • Subtract the Blank RFU (Relative Fluorescence Units) from all readings.[1]

    • Plot RFU vs. [Al³⁺] to generate a linear regression.[1]

Application 2: Reference Standard for Hydrolase Assays

Rationale: Many fluorogenic substrates for esterases (e.g., DHBB-acetate) or lipases are non-fluorescent esters of DHBB.[1] Upon enzymatic hydrolysis, the ester bond is cleaved, releasing free DHBB (the acid).[1] To accurately calculate enzyme activity (Units/mL), a standard curve of the product (DHBB) must be generated under the exact assay conditions (pH, buffer).[1]

Protocol: Generating the Product Standard Curve

Experimental Logic: Enzyme activity is calculated based on the moles of product released per minute.[1] Since the fluorescence of DHBB is pH-dependent, the standard curve must be run at the assay's specific pH.[1]

Workflow:

  • Buffer Selection: Match the enzyme assay buffer (e.g., PBS pH 7.4).

  • Dilution Series: Prepare a serial dilution of DHBB (free acid) from 0 to 10 µM.

  • Measurement: Measure fluorescence (Ex/Em: 530/580 nm).

  • Calculation: Determine the Slope (RFU/µM) .

    • Equation:

      
      [1]
      

Technical Specifications & Spectral Properties

The following table summarizes the physicochemical properties of DHBB relevant to assay design.

PropertyValue / CharacteristicNotes
CAS Number 24460-11-5Also related to diethyl analog CAS 5809-23-4
Molecular Weight 285.29 g/mol
Solubility DMSO, Ethanol, MethanolPoorly soluble in neutral water; soluble in basic water (as carboxylate)
pKa (Carboxyl) ~3.4Protonation of carboxylate shifts equilibrium
Ex / Em Maxima 530 nm / 580 nmIn polar/acidic media (Open Form)
Stokes Shift ~50 nmReduces self-quenching artifacts
Molar Extinction ~80,000 M⁻¹cm⁻¹High absorptivity allows low-concentration sensing

Troubleshooting & Optimization

  • High Background Fluorescence:

    • Cause: Acidic buffer causing spontaneous ring opening.[1]

    • Solution: Ensure Assay Buffer pH is > 7.0 for "Turn-On" assays.[1] The lactone form is stable at neutral/basic pH.[1]

  • Precipitation:

    • Cause: High concentration of DHBB in aqueous buffer.[1]

    • Solution: Keep final DMSO concentration < 1% or use a surfactant (e.g., 0.01% Pluronic F-127) to aid solubility.[1]

  • Metal Interference:

    • Cause: Presence of Cu²⁺ or Fe³⁺ (paramagnetic quenchers).[1]

    • Solution: Add masking agents (e.g., thiosulfate) if copper interference is suspected, though DHBB is highly selective for Al³⁺.[1]

References

  • Yan, Z., et al. (2008).[1] "2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid methanol solvate." Acta Crystallographica Section E, 64(11), o2121.[1] Link

  • Navea, J. G., et al. (2020).[1] "pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid." RSC Advances, 10, 44886-44895.[1] (Mechanistic grounding for benzoyl-benzoic acid pH shifts). Link

  • ChemicalBook. "2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid Properties and Supplier Data." (Physical properties verification). Link

  • PubChem. "Compound Summary: 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid."[1][2] (Structural analog data). Link[1]

Sources

Application

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Improving the Solubility of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid through Esterification: A Detailed Guide Abstract This document provides a comprehensive guide to the esterification of 2-(4-Dimethylamino-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Improving the Solubility of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid through Esterification: A Detailed Guide

Abstract

This document provides a comprehensive guide to the esterification of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, a strategic approach to enhance its solubility for applications in pharmaceutical and materials science. We will delve into the rationale behind selecting esterification as a solubility enhancement strategy, explore the underlying chemical principles of relevant esterification reactions, and provide detailed, step-by-step protocols for both Fischer and Steglich esterification. Furthermore, this guide includes protocols for the purification and characterization of the resulting esters using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended for researchers, scientists, and drug development professionals seeking to modify the physicochemical properties of this molecule.

Introduction: The Solubility Challenge

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is a complex organic molecule with a benzophenone scaffold. Such structures are of significant interest in various fields, including as intermediates for dyes and as potential pharmacophores. A common challenge in the development of new chemical entities is their poor aqueous solubility, which can significantly hinder their bioavailability and therapeutic efficacy.[1] The presence of a carboxylic acid group in 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid provides a handle for chemical modification to address this limitation.

Esterification, the conversion of a carboxylic acid to an ester, is a widely employed prodrug strategy to improve the solubility and permeability of drug candidates.[2] By masking the polar carboxylic acid group with a lipophilic alkyl or aryl group, the overall lipophilicity of the molecule can be increased, leading to enhanced solubility in non-aqueous environments and potentially improved membrane permeability. The choice of the ester group allows for fine-tuning of the physicochemical properties of the resulting compound.

This guide will provide the necessary theoretical background and practical protocols to successfully synthesize and characterize esters of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid.

Chemical Principles of Esterification

The esterification of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid can be approached through several methods. The choice of method depends on the desired ester, the sensitivity of the starting material to acidic or basic conditions, and the desired reaction scale. We will focus on two of the most common and versatile methods: Fischer Esterification and Steglich Esterification.

Fischer Esterification: An Acid-Catalyzed Approach

Fischer esterification is a classic and straightforward method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.

Steglich Esterification: A Mild Alternative for Sensitive Substrates

For molecules that may be sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative.[4] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

The reaction proceeds at room temperature and under neutral conditions. The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester.[4] The byproduct of the carbodiimide activation (e.g., dicyclohexylurea from DCC) is typically insoluble in the reaction solvent and can be removed by filtration.[6]

Experimental Protocols

Synthesis of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (Parent Compound)

The parent compound can be synthesized via the reaction of 3-dimethylaminophenol with phthalic anhydride. A related procedure for the diethylamino analog suggests that this reaction can be carried out in a high-boiling solvent like toluene or even in a molten state to reduce the use of solvents.[7][8]

Materials:

  • 3-Dimethylaminophenol

  • Phthalic anhydride

  • Toluene (optional)

  • Dilute hydrochloric acid

  • Recrystallization solvent (e.g., toluene/ethanol mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 3-dimethylaminophenol and phthalic anhydride in a 1:1 to 1:1.4 molar ratio.[8]

  • If using a solvent, add toluene.

  • Heat the mixture to reflux (if using toluene) or to a molten state (typically 100-130°C) and stir.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture. If a solid precipitates, it can be collected by filtration.

  • The crude product can be purified by dissolving it in a basic aqueous solution and then re-precipitating it by adding dilute hydrochloric acid to a pH of 3-6.[8]

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of toluene and ethanol.[8]

Protocol 1: Fischer Esterification (Example: Synthesis of the Methyl Ester)

This protocol is adapted from general Fischer esterification procedures and can be modified for other simple alcohols.

Materials:

  • 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

  • Methanol (in large excess, to act as both reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Steglich Esterification (Example: Synthesis of the Hexyl Ester)

This protocol is a milder alternative, suitable for a wider range of alcohols, including more sterically hindered ones.[4]

Materials:

  • 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

  • Hexanol (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (anhydrous)

  • Dilute hydrochloric acid (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, 1.2 equivalents of hexanol, and 0.1 equivalents of DMAP in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 1.1 equivalents of DCC in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: The Impact of Esterification on Solubility

The primary goal of esterifying 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is to modulate its solubility. The parent carboxylic acid is expected to have some solubility in polar solvents and aqueous bases, while being poorly soluble in nonpolar organic solvents. Conversely, its esters will exhibit increased solubility in organic solvents and decreased solubility in aqueous media. The extent of this change will depend on the nature of the ester group.

Table 1: Illustrative Solubility Data for 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic Acid and its Esters

CompoundWater (pH 7)EthanolEthyl AcetateHexane
Parent Acid Sparingly SolubleSolubleSlightly SolubleInsoluble
Methyl Ester InsolubleVery SolubleVery SolubleSlightly Soluble
Hexyl Ester InsolubleSolubleVery SolubleSoluble

Note: The data in this table is illustrative and based on general principles of solubility for similar compounds. Experimental determination is required for precise values.

Analytical Characterization

The successful synthesis and purity of the esters must be confirmed through appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for assessing the purity of the synthesized esters and for monitoring the progress of the esterification reaction. A reverse-phase HPLC method is generally suitable for these types of compounds.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of the benzophenone chromophore (typically in the UVA range).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized esters. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Parent Acid: A broad singlet corresponding to the carboxylic acid proton (typically >10 ppm). Aromatic protons in the range of 6-8 ppm. Signals for the dimethylamino group (a singlet around 3 ppm) and the hydroxyl group (a singlet, chemical shift can vary).

  • Esters: Disappearance of the carboxylic acid proton signal. Appearance of new signals corresponding to the protons of the alcohol moiety. For example, a methyl ester will show a singlet around 3.5-4.0 ppm. A hexyl ester will show a triplet for the O-CH₂ group and other multiplets for the rest of the alkyl chain.

Expected ¹³C NMR Spectral Features:

  • Parent Acid: A signal for the carboxylic acid carbon (typically >170 ppm).

  • Esters: The carboxylic acid carbon signal will shift slightly, and new signals corresponding to the carbons of the alcohol moiety will appear.

Visualizing the Workflow

Esterification and Purification Workflow

Esterification_Workflow cluster_synthesis Esterification cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 2-(4-Dimethylamino-2-hydroxy- benzoyl)-benzoic acid esterification Esterification Reaction (Fischer or Steglich) start->esterification workup Aqueous Work-up (Washing) esterification->workup drying Drying of Organic Layer workup->drying concentration Concentration drying->concentration purification Column Chromatography or Recrystallization concentration->purification analysis Purity and Structural Confirmation (HPLC, NMR) purification->analysis end Pure Ester analysis->end

Caption: General workflow for the esterification and purification of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid.

Fischer vs. Steglich: A Decision Pathway

Esterification_Decision start Starting Material: 2-(4-Dimethylamino-2-hydroxy- benzoyl)-benzoic acid decision Is the substrate sensitive to strong acid and high temperature? start->decision fischer Fischer Esterification: - Strong acid catalyst - Excess alcohol/Water removal - High temperature decision->fischer No steglich Steglich Esterification: - DCC/EDC + DMAP - Mild conditions - Room temperature decision->steglich Yes

Caption: Decision pathway for selecting between Fischer and Steglich esterification.

Conclusion

Esterification is a powerful and versatile tool for modifying the physicochemical properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, particularly for enhancing its solubility in organic media. The choice between a classic Fischer esterification and a milder Steglich protocol should be guided by the stability of the substrate and the desired reaction conditions. The detailed protocols and analytical methods provided in this guide offer a solid foundation for researchers to successfully synthesize, purify, and characterize novel esters of this compound, thereby enabling its further investigation and application in various scientific disciplines.

References

  • PubChem. (n.d.). 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • European Patent Office. (2022). PROCESS OF MANUFACTURING 2-(4 -DIETHYLAMINO-2 -HYDROXYBENZOYL)BENZOIC ACID HEXYL ESTER - EP 4015500 A1. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US20050165099A1 - Method for producing 2-(4-n,n-dialkylamino-2-hydroxybenzol)benzoates.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 2, 2026, from [Link]

  • LookChem. (n.d.). 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved February 2, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). Development and Validation of HPLC Method for Determination of Four UV Filters in Sunscreen Products. Retrieved February 2, 2026, from [Link]

  • Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 2: Carboxylic Acids and Esters. Retrieved February 2, 2026, from [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews. Drug discovery, 7(3), 255–270.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

Introduction Welcome to the technical support center for 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid. This molecule is a valuable building block and intermediate, particularly in the synthesis of dyes and other sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid. This molecule is a valuable building block and intermediate, particularly in the synthesis of dyes and other specialized chemicals. A frequent challenge encountered by researchers is its inherently low solubility in neutral aqueous solutions, which can complicate experimental design, formulation, and reaction setup.

This guide is designed for researchers, chemists, and formulation scientists to troubleshoot and overcome solubility challenges. We will delve into the physicochemical properties of the molecule, explain the scientific principles governing its solubility, and provide detailed, step-by-step protocols for effective solubilization.

Section 1: Understanding the Molecule - Key Physicochemical Properties

A thorough understanding of the molecule's properties is the first step in troubleshooting solubility. The structure of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid contains both acidic and basic functional groups, as well as a large, hydrophobic backbone. This duality is the primary reason for its complex, pH-dependent solubility profile.

FAQ: What are the key molecular properties that dictate its solubility?

The solubility of this compound is governed by a balance of its hydrophobic and hydrophilic characteristics, which can be modulated by pH. The key parameters are summarized below.

PropertyPredicted ValueSignificance for Aqueous Solubility
Molecular Weight 285.29 g/mol [1]A relatively large molecule, contributing to lower intrinsic solubility.
pKa₁ (Carboxylic Acid) ~3.27[2]The carboxylic acid group is weakly acidic. At pH values above this pKa, it deprotonates to form a highly soluble carboxylate anion (-COO⁻).
pKa₂ (Dimethylamino) ~5.0The tertiary amine is weakly basic. At pH values below this pKa, it can become protonated (-N⁺H(CH₃)₂), increasing solubility.
XLogP3-AA 3.1[1]This value indicates that the neutral molecule is significantly more soluble in lipids/non-polar solvents than in water, classifying it as hydrophobic.

The interplay between the acidic carboxylic group and the basic dimethylamino group means the molecule's net charge changes dramatically with pH. This pH-dependent ionization is the most powerful tool for controlling its aqueous solubility.

Caption: Ionization states of the molecule at different pH ranges.

Section 2: Troubleshooting Common Solubility Issues

This section addresses the most common problems encountered in the lab and provides validated, step-by-step solutions.

Problem 1: My compound will not dissolve in neutral water (pH ~7).
  • Root Cause Analysis: At neutral pH, the compound exists predominantly in its anionic form due to the deprotonation of the carboxylic acid (since pH 7 > pKa of ~3.27). While this anion is more soluble than the neutral form, the large, hydrophobic benzophenone backbone can still limit solubility, especially at higher concentrations, leading to a cloudy suspension or undissolved solid.

  • Primary Solution: The most effective and direct method to fully dissolve the compound is to ensure complete ionization by adjusting the pH.

FAQ 1: How do I use pH to dissolve the compound?

By raising the pH of the aqueous solution, you shift the equilibrium fully towards the deprotonated carboxylate form (-COO⁻), which is significantly more water-soluble. This process forms the sodium or potassium salt of the acid in situ.

  • Weigh Compound: Accurately weigh the desired amount of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid powder.

  • Add Solvent: Add a portion (e.g., 80%) of the final required volume of purified water or your desired aqueous buffer.

  • Create Slurry: Stir the mixture to create a uniform slurry. The compound will not dissolve at this stage.

  • Titrate with Base: While stirring, add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.

  • Observe Dissolution: As the pH increases past ~4.5-5.0, the powder will begin to dissolve. Continue adding base until all the solid has dissolved and the solution is clear. The target pH should typically be 1.5 to 2 units above the pKa. A final pH of 5.5 to 7.5 is usually sufficient.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final target volume and confirm the final pH.

Caption: Workflow for dissolving the compound using pH adjustment.

Problem 2: My experiment is buffered at a specific pH (e.g., pH 7.4) where my compound precipitates out of solution.
  • Root Cause Analysis: Your experimental conditions require a pH that cannot maintain the desired concentration of the compound in its soluble form. This is common when a concentrated stock solution (prepared at high pH or in an organic solvent) is diluted into a final buffer, causing the solubility limit to be exceeded.

  • Alternative Solutions: When pH adjustment is not an option, the polarity of the solvent system must be modified using co-solvents, or the molecule can be encapsulated using solubilizing excipients.

FAQ 2: What co-solvents can I use, and what are the trade-offs?

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.

Co-solventAdvantagesDisadvantages & Considerations
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for many organic compounds.Can be toxic to cells at >0.5% v/v; may interfere with some assays.
Ethanol (EtOH) Biocompatible, widely used.Can cause protein precipitation at high concentrations; volatile.
Propylene Glycol (PG) Low toxicity, commonly used in pharmaceutical formulations.More viscous than water/ethanol.
Polyethylene Glycol 400 (PEG 400) Low toxicity, good solubilizer.High viscosity; may affect osmolality.
  • Select Co-solvent: Choose a co-solvent compatible with your downstream application (e.g., DMSO for initial screening, PG for in-vivo studies).

  • Prepare Concentrated Stock: Dissolve the compound in the minimum required volume of 100% co-solvent to create a highly concentrated stock solution (e.g., 50-100 mM). Gentle warming or sonication may aid dissolution.

  • Dilute into Final Buffer: While vortexing or rapidly stirring the final aqueous buffer, add the concentrated stock solution slowly and dropwise. This rapid mixing helps to avoid localized high concentrations that can cause immediate precipitation.

  • Observe for Clarity: Monitor the final solution for any signs of precipitation or cloudiness. If observed, the final concentration is too high for that specific co-solvent percentage.

Critical Note: Always perform a small-scale test to determine the maximum percentage of co-solvent your final experimental system can tolerate without adverse effects (e.g., cell toxicity, enzyme inhibition).

FAQ 3: Can surfactants or cyclodextrins improve solubility for my formulation?

Yes, these excipients are powerful tools for increasing apparent solubility without relying on pH modification or high concentrations of organic solvents.

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate the poorly soluble compound, shielding it from the aqueous environment and keeping it "dissolved" within the micellar structures.[3]

    • Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" where the hydrophobic part of the guest molecule (your compound) is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[4]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Caption: Mechanisms of excipient-based solubilization.

Section 3: Summary and Best Practices

Choosing the right solubilization strategy depends on your specific experimental constraints. Use the following decision tree to guide your choice.

Decision_Tree A Start: Need to dissolve 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid B Is the final pH flexible? A->B C Use pH Adjustment (Protocol 1) B->C  Yes D Is a co-solvent (e.g., DMSO, PG) tolerated in the assay? B->D  No E Use Co-solvent Method (Protocol 2) D->E  Yes F Consider Excipients: Surfactants or Cyclodextrins D->F  No

Caption: Decision tree for selecting a solubilization method.

General Best Practices:

  • Always Start Small: Before preparing a large batch, perform small-scale solubility tests to find the optimal conditions.

  • Use High-Purity Solvents: Ensure all solvents (water, buffers, co-solvents) are of high purity to avoid introducing confounding variables.

  • Apply Energy: Gentle heating (e.g., to 30-40°C) or sonication can help accelerate the dissolution process, but be cautious of potential compound degradation with excessive heat.

  • Check for Stability: After preparing a stock solution, store it under appropriate conditions and visually inspect for any precipitation before each use. Consider performing a stability study if the solution will be stored for an extended period.

References

  • ChemicalBook. (2022). 2-(4-DIMETHYLAMINO-2-HYDROXY-BENZOYL)-BENZOIC ACID.
  • ChemicalBook. (n.d.). 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid.
  • GetChem Co., Ltd. (2025). 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid CAS 5809-23-4.
  • Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • PubChem. (n.d.). 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid.
  • PubChem. (n.d.). 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid.
  • ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
  • ResearchGate. (2007). Computation of p K a Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution.
  • PubMed. (n.d.). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class.
  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
  • PubMed Central. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes.
  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • PubMed Central. (n.d.). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • PubMed. (2007). Computation of pKa values of substituted aniline radical cations in dimethylsulfoxide solution.
  • FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128).
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester.
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications.
  • AFIT. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.
  • ResearchGate. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection.
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21.

Sources

Optimization

How to reduce background fluorescence of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

<Technical Support Center A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Challenge of Background Fluorescence In the realm of fluore...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenge of Background Fluorescence

In the realm of fluorescence-based assays, achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. A persistent challenge in this endeavor is the management of background fluorescence, a phenomenon that can obscure true signals and lead to misinterpretation of results. This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating high background fluorescence in your experiments.

While this document addresses the broad issue of background fluorescence, it's important to note that the specific compound mentioned in the initial query, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, is not a commonly utilized fluorescent probe. It is more likely a chemical intermediate.[1][2] However, the principles and troubleshooting strategies outlined herein are broadly applicable to a wide range of fluorescent small molecules and experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence?

Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target of interest in your assay. It can be broadly categorized into two types:

  • Autofluorescence: Intrinsic fluorescence emitted by biological materials themselves.[3] Common sources include cellular components like NADH, flavins, collagen, and elastin, as well as certain components of cell culture media.[4][5]

  • Nonspecific Signal: Fluorescence originating from sources other than the intended target. This can include unbound fluorescent probes, nonspecific binding of probes to cellular components or surfaces, and fluorescence from consumables like microplates or microscope slides.[6]

Q2: Why is high background fluorescence a problem?

High background fluorescence can significantly compromise the quality of your data by:

  • Reducing Signal-to-Noise Ratio: A high background can mask the true signal from your target, making it difficult to detect and quantify.

  • Decreasing Assay Sensitivity: The ability to detect low levels of your target is diminished when the background signal is high.

  • Complicating Image Analysis: In fluorescence microscopy, high background can make it challenging to accurately segment and analyze images.

Q3: What are the most common sources of background fluorescence?

Common sources of background fluorescence can be grouped into several categories:

  • Sample-Related:

    • Autofluorescence: As mentioned above, cells and tissues naturally contain molecules that fluoresce.[4][5]

    • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[7][8]

  • Reagent-Related:

    • Unbound Fluorophores: Excess fluorescent probe that has not bound to its target.[6]

    • Nonspecific Binding: The fluorescent probe may bind to off-target sites.[6]

    • Contaminated Reagents: Impurities in buffers or other reagents can be fluorescent.[9]

  • Consumable-Related:

    • Plasticware: Standard polystyrene or other plastic plates and dishes can exhibit autofluorescence.[6]

    • Glassware: Some types of glass can have intrinsic fluorescence.

  • Instrument-Related:

    • Light Leaks: Stray light entering the detection system.[9]

    • Dirty Optics: Dust or residue on lenses and filters can scatter light and increase background.

In-Depth Troubleshooting Guides

Section 1: Diagnosing the Source of High Background

A systematic approach is crucial for identifying the root cause of high background fluorescence. The following workflow will guide you through the process of pinpointing the source of the problem.

Experimental Workflow: Diagnosing Background Fluorescence

G cluster_0 Initial Observation: High Background cluster_1 Control Experiments cluster_2 Analysis of Controls cluster_3 Identifying the Primary Cause A High Background Signal Detected B Run 'No-Stain' Control (Cells/Tissue + Media only) A->B C Run 'Reagent Blank' Control (Media + Probe only) A->C D Run 'Secondary Only' Control (for Immunofluorescence) A->D E High Signal in 'No-Stain' Control? B->E F High Signal in 'Reagent Blank' Control? C->F G High Signal in 'Secondary Only' Control? D->G E->F No H Primary Cause: Sample Autofluorescence E->H Yes F->G No I Primary Cause: Reagent or Consumable Fluorescence F->I Yes J Primary Cause: Nonspecific Secondary Antibody Binding G->J Yes K Primary Cause: Nonspecific Primary Probe Binding or Excess Probe G->K No G cluster_0 Problem: High Nonspecific Signal cluster_1 Optimization Steps cluster_2 Evaluation cluster_3 Outcome A High Background from Probe B Step 1: Titrate Probe Concentration A->B C Step 2: Enhance Washing Protocol B->C D Step 3: Implement Blocking Step C->D E Step 4: Consider Quenching Strategies D->E F Assess Signal-to-Noise Ratio E->F G Optimized Assay with Low Background F->G

Caption: A step-by-step workflow for troubleshooting and reducing nonspecific background signal in fluorescence assays.

Conclusion

References

  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high? Retrieved from [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Retrieved from [Link]

  • Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]

  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • BenchSci. (2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]

  • Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of visualized experiments : JoVE, (127), 56211. [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Tholoth, M. T., Choi, J. M., & Per-Lee, J. H. (2016). Quenching of Unincorporated Amplification Signal Reporters in Reverse-Transcription Loop-Mediated Isothermal Amplification Enabling Bright, Single-Step, Closed-Tube, and Multiplexed Detection of RNA Viruses. Analytical chemistry, 88(7), 3473–3478. [Link]

  • PubChem. (n.d.). 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid. Retrieved from [Link]

  • Canopy Biosciences. (n.d.). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Retrieved from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Fiji. (n.d.). LUMoS Spectral Unmixing Fiji/ImageJ Plugin. Retrieved from [Link]

  • Sandia National Laboratories. (2016, March 16). Quenching of Unincorporated Amplification Signal Reporters in Reverse-Transcription Loop-Mediated Isothermal Amplification Enabl. Retrieved from [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]

  • Tyagi, S., & Kramer, F. R. (2002). A Simple Quenching Method for Fluorescence Background Reduction and Its Application to the Direct, Quantitative Detection of Specific mRNA. Bioconjugate chemistry, 13(5), 1161–1168. [Link]

  • Hrdlovič, P., & Šebestík, J. (2025, August 9). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. ResearchGate. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • ResearchGate. (2019, August 28). How to clean up fluorescent dye contamination in qPCR? Retrieved from [Link]

  • Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • National Institutes of Health. (n.d.). 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid methanol solvate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Fluorescence Quenching of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic Acid

[1] Current Status: Operational Product Focus: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (and related open-ring Rhodamine precursors) Audience: Analytical Chemists, drug development researchers, and spectroscopi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Product Focus: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (and related open-ring Rhodamine precursors) Audience: Analytical Chemists, drug development researchers, and spectroscopists.[1]

System Overview & Molecular Profile[1]

Welcome to the technical support hub for 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid . This molecule acts as a solvatochromic probe and a pH-sensitive fluorophore.[1] It is structurally the "open" form of a xanthene-like dye.

Critical Fluorescence Mechanism: Unlike rigid fluorophores, this molecule exists in a delicate equilibrium between a fluorescent open form (zwitterionic/acidic) and a non-fluorescent lactone form (cyclic). This equilibrium is the primary point of failure when contaminants are introduced.

  • Excitation/Emission: Typically

    
     / 
    
    
    
    (highly solvent dependent).[1]
  • Key Vulnerabilities: pH shifts (forcing lactonization), paramagnetic metal ions (chelation), and inner-filter effects from absorbing impurities.[1]

Diagnostic Workflow (Triage)

Before altering your sample, follow this logic path to identify the quenching source.

TroubleshootingWorkflow Start Symptom: Unexpected Loss of Fluorescence Signal CheckAbs Step 1: Measure Absorbance at Ex/Em Wavelengths Start->CheckAbs DecisionIFE Is Absorbance > 0.1 OD? CheckAbs->DecisionIFE IFE_Action Diagnosis: Inner Filter Effect (IFE) Action: Dilute Sample or Apply Correction DecisionIFE->IFE_Action Yes CheckPH Step 2: Check pH of Contaminated Sample DecisionIFE->CheckPH No DecisionPH Is pH > 7.0 or Solvent Non-Polar? CheckPH->DecisionPH Lactone_Action Diagnosis: Lactonization (Ring Closure) Action: Acidify (add HCl/Acetic Acid) DecisionPH->Lactone_Action Yes CheckMetal Step 3: Add EDTA (Chelator Spike Test) DecisionPH->CheckMetal No DecisionMetal Does Signal Recover? CheckMetal->DecisionMetal Metal_Action Diagnosis: Metal Ion Quenching (Static) Action: Remove metals or use chelators DecisionMetal->Metal_Action Yes SternVolmer Step 4: Perform Stern-Volmer Analysis (Dynamic vs. Static) DecisionMetal->SternVolmer No

Figure 1: Diagnostic decision tree for isolating the cause of fluorescence loss. Follow the blue nodes sequentially.

Common Contaminants & Quenching Mechanisms

A. pH-Altering Contaminants (Chemical Quenching)

The Mechanism: The most common "quencher" is actually a shift in chemical equilibrium. Basic contaminants (amines, buffers > pH 7) deprotonate the carboxylic acid, encouraging the nucleophilic attack of the carboxylate on the central carbon. This forms a lactone ring , breaking the conjugation required for fluorescence.

  • Symptoms: Complete loss of color and fluorescence; signal recovers instantly upon acidification.[1]

  • Contaminants: Residual alkaline washing agents, basic buffers (Tris, Carbonate), or amine-rich impurities.[1]

B. Paramagnetic Metal Ions (Static Quenching)

The Mechanism: The 2-hydroxy-benzoyl moiety acts as a bidentate ligand.[1] Contaminant ions like Fe(III) and Cu(II) chelate with the oxygen atoms.

  • Physics: The paramagnetic nature of these metals enhances Intersystem Crossing (ISC), diverting excited state energy to the triplet state (phosphorescence/heat) rather than fluorescence. This is often a Static Quenching mechanism (complex formation).[1][2][3]

  • Reference: Fe(III) is a known quencher of Rhodamine B derivatives via this specific chelation mechanism [1].[1]

C. Absorbing Impurities (Inner Filter Effect - IFE)

The Mechanism: The contaminant does not interact chemically but absorbs light at the excitation (


) or emission (

) wavelengths. This is an optical artifact, not true quenching.
  • Contaminants: Chromophores, yellowing agents in polymers, or high concentrations of the probe itself.

Validation Protocols

Protocol A: The Stern-Volmer Analysis

Use this to distinguish between Dynamic (collisional) and Static (complexation) quenching.[1][4][5]

Procedure:

  • Prepare a stock solution of your fluorophore (

    
    ).[1]
    
  • Titrate the suspected contaminant (Quencher, Q) into the solution in 5 increments.

  • Measure Fluorescence intensity (

    
    ) at each step.[1]
    
  • Plot

    
     vs. 
    
    
    
    .[1][3][4]

Data Interpretation:

Plot ShapeMechanismExplanation
Linear Dynamic or StaticFollows ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.[1] Requires lifetime measurement to distinguish.[1]
Upward Curve CombinedBoth static complexation and collisional quenching are occurring [4].[1][5][6]
Downward Curve AccessibilitySome fluorophores are shielded from the quencher (buried in micelles/proteins).
Protocol B: Inner Filter Effect (IFE) Correction

If your contaminant is colored/absorbing, you must correct your data using the absorbance values.

Formula:


[1]
  • 
    : Measured fluorescence.[1][7][8][9]
    
  • 
    : Absorbance of the sample at the excitation wavelength.[9]
    
  • 
    : Absorbance of the sample at the emission wavelength.[9]
    

Note: This correction is valid only for Absorbance < 0.3 OD. Above this, dilution is required [2].

Visualizing the Molecular Mechanism

The diagram below illustrates the two primary "off" states for this molecule: Lactonization (pH-driven) and Chelation (Metal-driven).[1]

MolecularMechanisms OpenForm Open Acid Form (Fluorescent) Conjugated System Intact Lactone Lactone Form (Non-Fluorescent) Ring Closed / Conjugation Broken OpenForm->Lactone Cyclization MetalComplex Metal-Ligand Complex (Quenched) Paramagnetic Relaxation OpenForm->MetalComplex Chelation Lactone->OpenForm Ring Opening MetalComplex->OpenForm Ligand Exchange Base Basic Contaminant (pH > 7) Acid Acidic Environment (pH < 4) Metal Metal Ions (Fe3+, Cu2+) EDTA Chelator (EDTA)

Figure 2: The chemical equilibrium. Fluorescence requires the "Open Acid" state. Contaminants push the system toward the red nodes.

Frequently Asked Questions (FAQs)

Q: I see a positive curvature in my Stern-Volmer plot. What does this mean? A: An upward curve typically indicates combined quenching .[1] The contaminant is likely forming a ground-state complex with your molecule (static quenching) and colliding with it in the excited state (dynamic quenching). This is common with heavy metal contaminants at higher concentrations [4].[1]

Q: Why does adding methanol increase the fluorescence intensity? A: This molecule is solvatochromic. Polar protic solvents like methanol can stabilize the zwitterionic open form and prevent lactonization compared to non-polar solvents. Additionally, high viscosity solvents reduce dynamic quenching rates.[1]

Q: Can I use this molecule to detect Iron (Fe3+) impurities? A: Yes. The quenching of Rhodamine B derivatives (which this molecule effectively is) by Fe(III) is a documented analytical method.[7][10] The quenching is linear in specific concentration ranges (typically


 range) [1].[7]

Q: My sample has an Optical Density (OD) of 1.5. Is my fluorescence data valid? A: No. At OD 1.5, the Inner Filter Effect is massive. The excitation light is being absorbed before it reaches the center of the cuvette. You must dilute your sample until OD < 0.1 or use a front-face geometry sample holder [2][3].[1]

References

  • Fluorescence quenching reaction of rhodamine B with iron(III) and its application. ResearchGate. (2025).[1][7] Retrieved from

  • Inner Filter Effect Correction for Fluorescence Measurements. Analytical Chemistry. (2022). Retrieved from [1]

  • Principles of Fluorescence Spectroscopy (Quenching Mechanisms). University of Zurich / Lakowicz. Retrieved from [1]

  • Stern-Volmer Plot Deviations. Edinburgh Instruments. (2024).[1] Retrieved from

Sources

Optimization

Enhancing the fluorescence signal of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (referred to herein as DHBB ).[1] This guide operates o...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (referred to herein as DHBB ).[1]

This guide operates on the premise that DHBB is a solvatochromic and environment-sensitive fluorophore, exhibiting behavior characteristic of Twisted Intramolecular Charge Transfer (TICT) and Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

Status: Active Ticket Subject: Enhancing Fluorescence Quantum Yield & Signal Stability of DHBB Assigned Specialist: Senior Application Scientist

Executive Diagnostic Summary

Why is your signal low? DHBB is not a "plug-and-play" fluorophore like Fluorescein.[1] Its emission is governed by a competition between radiative decay and two dominant non-radiative pathways: TICT-induced quenching and ESIPT-mediated thermal dissipation .[1]

If your signal is weak, you are likely triggering one of the following "Trap States":

  • The TICT Trap: In polar, low-viscosity solvents (e.g., Methanol, Water), the dimethylamino group rotates, relaxing the excited state non-radiatively.

  • The ESIPT Heat Sink: The ortho-hydroxy moiety forms an intramolecular hydrogen bond, allowing rapid proton transfer that dissipates energy as heat (a mechanism common in UV stabilizers).[1]

  • The pH Mismatch: The carboxylic acid and phenol groups create a complex protonation equilibrium.[1] The wrong pH forces the molecule into a non-emissive species.

Mechanism & Pathway Visualization

To fix the signal, you must understand the photon's journey. The diagram below maps the competing pathways. Your goal is to block the red paths and force the green path .

DHBB_Fluorescence_Pathways cluster_legend Optimization Strategy Ground Ground State (S0) (Planar) Excitation Excitation (UV/Blue) Ground->Excitation LE Locally Excited State (LE) (Emissive Candidate) Excitation->LE TICT TICT State (Twisted Non-Emissive) LE->TICT Polar Solvent / Low Viscosity ESIPT ESIPT Tautomer (Keto Form) LE->ESIPT Intramolecular H-Bond Emission_LE Blue/Green Emission (Strong Signal) LE->Emission_LE Restricted Rotation Heat Non-Radiative Decay (Heat/Quenching) TICT->Heat Emission_ESIPT Red-Shifted Emission (Large Stokes Shift) ESIPT->Emission_ESIPT Radiative Decay ESIPT->Heat Common in Benzophenones key1 Block TICT -> Increase Viscosity key2 Enhance ESIPT -> Aprotic Solvent

Figure 1: Photophysical pathways of DHBB. High polarity promotes TICT (quenching).[1] The goal is to stabilize the LE or ESIPT emissive states.

Optimization Protocols

Module A: Solvent Engineering (The "Viscosity Effect")

Theory: The dimethylamino group acts as a molecular rotor. In low-viscosity solvents, it twists, entering the dark TICT state.[1] Increasing viscosity restricts this rotation, forcing radiative decay (Rigidochromism).[1]

Protocol:

  • Avoid Water/Methanol: These encourage TICT and quench fluorescence.[1]

  • Switch to Aprotic/Viscous Solvents:

    • Recommendation: DMSO, DMF, or Glycerol/Ethylene Glycol mixtures.

    • Test: Prepare 10 µM DHBB in 100% Glycerol vs. 100% Methanol. The Glycerol sample should be significantly brighter.

  • Solid State/Polymer Matrix: If measuring in solid state, dope DHBB into a PMMA or Polystyrene matrix.[1] The rigid environment will maximize quantum yield.[1]

Module B: Chelation Enhanced Fluorescence (CHEF)

Theory: The ortho-hydroxy and carbonyl groups form a perfect binding pocket for metal ions.[1] Binding a metal (e.g., Al³⁺, Zn²⁺) "locks" the molecule, preventing both TICT rotation and ESIPT proton transfer, often resulting in a massive fluorescence turn-on.

Protocol:

  • Prepare Stock: 1 mM DHBB in Acetonitrile.

  • Titration: Add aliquots of AlCl₃ or Zn(OAc)₂ (0–10 equivalents).

  • Observation: Monitor emission shift. You should observe a blue-shift and intensity increase as the metal complex forms, inhibiting the vibrational relaxation pathways.

Module C: pH Control

Theory: DHBB has two ionizable groups: the carboxylic acid (pKa ~4) and the phenol (pKa ~8-10).[1]

  • Acidic pH (< 4): Carboxylic acid is protonated.[1] Solubility may be low.[1]

  • Neutral pH (7): Carboxylate form (COO⁻).[1] Good solubility.

  • Basic pH (> 10): Phenolate form (O⁻).[1] Warning: Deprotonating the phenol kills the ESIPT mechanism (no proton to transfer) and alters the charge transfer dynamics, often quenching fluorescence or shifting it drastically.

Recommendation: Maintain pH 5.0–7.0 (Buffer: MES or Phosphate) for standard assays unless specifically probing basicity.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
No Signal (Dark) TICT Quenching Switch solvent to DMSO or Toluene . If aqueous is required, add 30-50% Glycerol or PEG.[1]
Weak Signal H-Bond Quenching Protic solvents (EtOH, H₂O) interfere with the internal H-bond.[1] Switch to Acetonitrile or THF .[1]
Precipitation Acidic Aggregation The carboxylic acid is protonated and insoluble. Adjust pH to > 5.5 or use a co-solvent (DMSO).[1]
Red-Shifted Emission ESIPT Dominance This is normal for the keto-tautomer.[1] If you need blue emission, disrupt the H-bond (add Methanol or bind a Metal Ion).[1]
High Background Impurity/Hydrolysis DHBB is an intermediate.[1][2] Ensure it hasn't cyclized into a non-fluorescent lactone or degraded.[1] Verify purity via HPLC.

Reference Data

Solubility & Properties Table

PropertyValue / Note
Molecular Weight 313.35 g/mol
Excitation Max ~330–360 nm (Solvent Dependent)
Emission Max ~460–550 nm (Highly Solvatochromic)
pKa (COOH) ~3.3 (Predicted)
Solubility High: DMSO, DMF, EtOH (Basic).[1] Low: Water (Acidic), Hexane.[1]
CAS Number 5809-23-4

References

  • PubChem. 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid (Compound Summary). National Library of Medicine.[1] Link[1]

  • Lirias (KU Leuven). Solvent and pH Dependent Fluorescent Properties of Dimethylaminostyryl Dyes.[1] (Discusses TICT and solvatochromism mechanisms in similar push-pull systems). Link[1]

  • ResearchGate. Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid. (Details the TICT mechanism and large Stokes shifts in dimethylamino-benzoate derivatives). Link

  • ChemicalBook. 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid Properties & Synthesis.Link[1]

Sources

Troubleshooting

Optimizing reaction conditions for derivatizing 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

Current Status: Operational Ticket Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Dye Chemistry Division Executive Summary: The "Chameleon" Intermediate Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Dye Chemistry Division

Executive Summary: The "Chameleon" Intermediate

You are working with 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (often referred to industrially as "BB-Acid" or the Rhodamine B intermediate).

The Core Challenge: This molecule exists in a dynamic equilibrium between two forms:

  • The Open Form (Keto-Acid): Colored, fluorescent, and reactive at the carboxylic acid.

  • The Closed Form (Lactone/Phthalide): Colorless, non-fluorescent, and chemically distinct.

Most "failed" derivatizations are not actual failures, but rather an unintentional shift in this equilibrium or the formation of a stable, non-fluorescent spirolactam. This guide structures the optimization of its derivatization into three specific workflows.

Module 1: The Lactone-Acid Equilibrium (Critical Theory)

Before attempting derivatization, you must understand the thermodynamic trap. Under acidic or neutral conditions, the hydroxyl group often attacks the ketone to form the lactone ring.

Diagram: The Equilibrium Trap

Equilibrium OpenForm Open Form (Keto-Acid) (Red/Fluorescent) Reactive -COOH Transition Transition State (pH Dependent) OpenForm->Transition Acidic pH / Dehydration Transition->OpenForm Basic pH / Hydrolysis Lactone Closed Form (Lactone) (Colorless) Masked -COOH Transition->Lactone Thermodynamic Sink Spirolactam Spirolactam (Dead End) Non-Fluorescent Lactone->Spirolactam + Primary Amines (Irreversible)

Caption: The critical equilibrium. Most derivatization failures occur when the molecule collapses into the Lactone or Spirolactam form, masking the reactive carboxylic acid.

Module 2: Derivatization Protocols & Troubleshooting

Scenario A: Condensation to form Rhodamine Dyes (Xanthene Formation)

Goal: Reacting the BB-Acid with a second equivalent of aminophenol to close the xanthene ring.

The Protocol:

  • Solvent: 60% Sulfuric Acid or Methanesulfonic Acid (MSA). Why? MSA is less oxidizing than

    
    , reducing charring.
    
  • Temperature: 80°C - 130°C.

    • Warning: >140°C causes de-alkylation (loss of methyl groups from the amine).

  • Time: 3-6 hours.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Fluorescence Yield Incomplete cyclization (Open form remains).Increase acid concentration to promote dehydration. Ensure temp >80°C.
Blue-Shifted Emission De-methylation of the amine.[1]Reaction temperature was too high (>140°C). Lower temp, extend time.
"Tar" Formation Oxidative degradation.Switch from

to Methanesulfonic Acid (MSA) or use an inert atmosphere (

).
Scenario B: Esterification/Amidation of the Carboxylic Acid

Goal: Attaching a linker or protecting group to the -COOH without destroying fluorescence.

The Issue: Standard amidation (DCC/EDC) often fails because the amine attacks the ketone instead, forming the non-fluorescent spirolactam .

Optimized Protocol (The "AlMe3" Method): To force the formation of a fluorescent amide rather than a spirolactam, you must use Lewis Acid activation.

  • Reagents: Trimethylaluminum (

    
    ) + Target Amine.
    
  • Solvent: Anhydrous DCM or Toluene.

  • Mechanism:

    
     complexes with the amine to create a powerful nucleophile that attacks the lactone carbonyl directly, opening the ring and trapping it as the amide.
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product is Colorless Spirolactam formation.Avoid primary amines if possible. If using primary amines, ensure pH < 4 during workup to protonate the product.
No Reaction Lactone is too stable.Activate the lactone with

to form the acid chloride before adding the nucleophile.
Hydrolysis Ester instability.Rhodamine esters are prone to hydrolysis. Store in dry, slightly acidic buffers.

Module 3: Purification Workflow (The "Acid-Base Switch")

The zwitterionic nature of this molecule allows for a powerful self-validating purification method that removes neutral impurities (tars) and inorganic salts.

Diagram: Purification Decision Tree

Purification Crude Crude Reaction Mix (Tars, Salts, Product) BaseStep Step 1: Dissolve in 1M NaOH (pH > 10) Crude->BaseStep Filter1 Filter Insoluble Solids (Removes Tars/Polymerized side-products) BaseStep->Filter1 AcidStep Step 2: Slow addition of HCl to pH 4-5 (Isoelectric Point) Filter1->AcidStep Precipitate Product Precipitates (Collect via Filtration) AcidStep->Precipitate

Caption: The "Acid-Base Switch" exploits the amphoteric nature of the molecule. It is soluble at high pH (as a carboxylate) and low pH (as an ammonium salt), but precipitates at its isoelectric point.

Frequently Asked Questions (FAQ)

Q: Why does my HPLC peak disappear when I run the sample in acetonitrile? A: In aprotic solvents like acetonitrile, the equilibrium shifts almost entirely to the lactone form. The lactone has a significantly lower UV absorbance (often invisible at visible wavelengths like 550nm).

  • Fix: Always add 0.1% TFA (Trifluoroacetic acid) to your HPLC solvents to force the ring open and visualize the peak.

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
A:  Yes, but be careful. Reacting the acid with 

produces the pseudo-acid chloride (3,3-dichloro-phthalide derivative), not the linear benzoyl chloride. This intermediate is highly reactive but will react with nucleophiles to form the lactone derivative, not the linear derivative, unless specific conditions are met.

Q: How do I store the purified solid? A: Store at -20°C, protected from light. The solid is hygroscopic. If it turns from red to pink/white over time, it has absorbed moisture and cyclized to the lactone. This is reversible with acid.

References

  • Synthesis of Rhodamine B Intermediates: Source: ChemicalBook. "2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis."[2]

  • Amidation via Aluminum Reagents (AlMe3)

  • Source: PubChem.

  • Friedel-Crafts Acylation Conditions: Source: PrepChem. "Synthesis of 2-(4-(dimethylamino)benzoyl)benzoic acid."

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid vs. Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)

[1] Executive Summary & Strategic Context Status: Technical Comparative Analysis for Formulation Scientists & Medicinal Chemists. This guide analyzes the structural and functional divergence between 2-(4-Dimethylamino-2-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

Status: Technical Comparative Analysis for Formulation Scientists & Medicinal Chemists.

This guide analyzes the structural and functional divergence between 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (referred to herein as DMA-HBB Acid ) and the commercial gold-standard UVA filter, Diethylamino Hydroxybenzoyl Hexyl Benzoate (INCI: DHHB , Trade Name: Uvinul A Plus).

While these two compounds share the core ortho-hydroxybenzophenone pharmacophore required for UV absorption, they occupy distinct roles in the chemical value chain. DHHB is a lipophilic, photostable ester optimized for topical delivery and formulation stability. DMA-HBB Acid is a structural analog of the DHHB synthesis intermediate, primarily serving as a precursor or a model compound for structure-activity relationship (SAR) studies.

Key Takeaway: The transition from the Acid form (DMA-HBB) to the Hexyl Ester form (DHHB) represents a critical evolution in rational drug design, transforming a crystalline, insoluble intermediate into a highly effective, oil-soluble photoprotective agent.

Chemical Structure & Mechanistic Basis

Structural Comparison[2]
FeatureDMA-HBB Acid (The Analog/Intermediate)DHHB (The Commercial Standard)
CAS Number 24460-11-5302776-68-7
Molecular Formula C₁₆H₁₅NO₄C₂₄H₃₁NO₄
Molecular Weight ~285.29 g/mol ~397.51 g/mol
Amine Substituent Dimethyl amino (-N(CH₃)₂)Diethyl amino (-N(C₂H₅)₂)
Tail Group Free Carboxylic Acid (-COOH)Hexyl Ester (-COOC₆H₁₃)
Physical State Crystalline Solid (MP ~137-180°C)Viscous Liquid / Low Melting Solid
Lipophilicity (LogP) Low (Hydrophilic/Amphiphilic)High (Lipophilic, LogP > 5)
Mechanism of Action: ESIPT

Both compounds rely on Excited State Intramolecular Proton Transfer (ESIPT) for photostability. The ortho-position of the hydroxyl group relative to the carbonyl is non-negotiable.

  • Ground State (Enol): An intramolecular hydrogen bond exists between the -OH and the C=O.

  • Excitation: UV photon absorption promotes the molecule to the Singlet Excited State (S₁).

  • Proton Transfer: The proton transfers from the oxygen of the hydroxyl to the carbonyl oxygen, forming a Keto tautomer.

  • Relaxation: The Keto tautomer relaxes to the ground state via radiationless decay (releasing heat, not UV/fluorescence), then reverts instantly to the Enol form.

Why DHHB Prevails: While DMA-HBB Acid possesses the necessary motif for ESIPT, its free carboxylic acid group introduces intermolecular hydrogen bonding (dimerization) in the solid state and potential pH-dependent ionization in aqueous media, which can disrupt the delicate ESIPT cycle and reduce photostability compared to the protected ester in DHHB.

Structural Evolution Diagram

The following diagram illustrates the synthesis relationship and the structural optimization from the acid intermediate to the final ester.

G cluster_0 Raw Materials cluster_1 Intermediate / Analog cluster_2 Commercial Product PA Phthalic Anhydride DMA DMA-HBB Acid (Target Topic) Solubility: Poor (Oil) MP: High PA->DMA + MAP (Friedel-Crafts Acylation) DEA Diethyl-Analog Acid (DHHB Precursor) CAS: 5809-23-4 PA->DEA + EAP (Standard Route) MAP 3-Dimethylaminophenol (for DMA-HBB) EAP 3-Diethylaminophenol (for DHHB Precursor) DHHB DHHB (Uvinul A Plus) Hexyl Ester Form Solubility: Excellent (Oil) Photostability: High DMA->DHHB Theoretical Methyl-Analog (Not Commercial) DEA->DHHB + n-Hexanol (Esterification)

Caption: Structural relationship showing DMA-HBB Acid as a dimethyl-analog of the actual DHHB precursor (Diethyl-Acid).

Performance Comparison Data

The following data contrasts the theoretical and experimental properties of the two compounds.

MetricDMA-HBB AcidDHHB (Commercial)Implication for Research
UV Max (

)
~350-352 nm (Ethanol)354 nm (Ethanol)The diethyl group induces a slight bathochromic (red) shift, improving UVA coverage.[1][2]
Molar Extinction (

)
~35,000 M⁻¹cm⁻¹~39,000 M⁻¹cm⁻¹DHHB has slightly higher absorptivity per molecule.
Solubility (Oil Phase) < 0.1% (Insoluble/Crystallizes)> 50% (Miscible)Critical Differentiator: DMA-HBB cannot be effectively formulated in oil-based sunscreens.
pKa ~4.2 (Carboxylic Acid)N/A (Ester)DMA-HBB will ionize at skin pH (5.5), potentially washing off or causing irritation.
Photostability Moderate (Crystal packing effects)Excellent (>95% recovery)DHHB's liquid/amorphous nature prevents crystal-induced photodegradation.

Experimental Protocols

For researchers evaluating these compounds, the following protocols ensure accurate characterization of their distinct physicochemical behaviors.

Protocol A: Comparative Solvency & Partition Coefficient (LogP)

Objective: To quantify the lipophilicity difference that dictates formulation suitability.

Materials:

  • Compounds: DMA-HBB Acid, DHHB.

  • Solvents: n-Octanol, Phosphate Buffered Saline (PBS, pH 7.4).

  • Equipment: UV-Vis Spectrophotometer, Shake-flask setup.

Workflow:

  • Preparation: Dissolve 10 mg of each compound in 10 mL of n-octanol (saturated stock).

  • Equilibration: Mix 5 mL of the octanol stock with 5 mL of PBS in a separating funnel. Shake vigorously for 30 minutes.

  • Separation: Allow phases to separate for 24 hours at 25°C.

  • Quantification:

    • Extract aliquots from both the octanol (upper) and aqueous (lower) phases.

    • Dilute appropriately with ethanol.

    • Measure Absorbance at 354 nm.[1][2]

  • Calculation:

    
    
    

Expected Result:

  • DHHB: High concentration in octanol, negligible in water (LogP > 5).

  • DMA-HBB Acid: Significant partitioning into the aqueous phase (due to ionization of the -COOH group at pH 7.4), resulting in a much lower LogP (< 3).

Protocol B: Photostability Stress Test

Objective: To verify the ESIPT efficiency in a formulation-mimetic environment.

Materials:

  • Solvent: Ethanol (Polar protic) vs. Hexane (Non-polar). Note: DMA-HBB may require Methanol/DMF due to solubility.

  • Light Source: Solar Simulator (Atlas Suntest or similar), 500 W/m².

Workflow:

  • Sample Prep: Prepare 10 µg/mL solutions of both compounds.

  • Control: Store one set of vials in the dark.

  • Irradiation: Expose the test vials to 10 MED (Minimal Erythema Doses) or approx. 2 hours of simulated solar radiation.

  • Analysis: Analyze Pre- and Post-irradiation samples via HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).

    • Detection: 354 nm.[1][2]

Self-Validating Check: If DHHB shows degradation >10%, check the solvent purity. Impurities in solvents can quench the triplet state or interfere with ESIPT. DHHB should show >95% recovery.

Mechanistic Visualization (ESIPT Cycle)

This diagram details the photophysical pathway that grants DHHB its superior stability, a mechanism shared by DMA-HBB but often compromised by its solid-state intermolecular interactions.

ESIPT Enol_S0 Ground State (Enol) Intramolecular H-Bond Enol_S1 Excited State (Enol*) Enol_S0->Enol_S1 UV Absorption (hv) ~354 nm Keto_S1 Excited State (Keto*) Enol_S1->Keto_S1 ESIPT (Fast Proton Transfer) Keto_S0 Ground State (Keto) Transient Keto_S1->Keto_S0 Internal Conversion (Heat Release) Keto_S0->Enol_S0 Back Proton Transfer Context Comparison Note: DMA-HBB Acid (Solid) may suffer from intermolecular H-bonding which blocks this cycle. Context->Enol_S0

Caption: The ESIPT cycle dissipates UV energy as heat. DHHB's ester structure prevents intermolecular interference, ensuring this cycle repeats indefinitely.

References

  • BASF SE. (2005). Technical Information: Uvinul® A Plus.[1][2] BASF The Chemical Company.

  • CymitQuimica. (2024). 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid Properties.

  • PubChem. (2025). Compound Summary: Diethylamino hydroxybenzoyl hexyl benzoate (CID 10111431).[1][2] National Library of Medicine.

  • PubChem. (2025). Compound Summary: 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (CID 655619). National Library of Medicine.

  • Herzog, B., et al. (2017). "Photostability of UV absorber systems in sunscreens". Photochemistry and Photobiology. (Discussing the ESIPT mechanism in benzophenones).
  • European Patent Office. (2022).[3] Process of manufacturing 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester. EP 4015500 A1.[4]

Sources

Comparative

Comparative Study of Benzophenone-Based UV Absorbers: Technical Guide

Executive Summary This technical guide provides a comparative analysis of Benzophenone-3 (Oxybenzone) and Benzophenone-4 (Sulisobenzone), the two most prevalent benzophenone derivatives in photoprotection. While sharing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Benzophenone-3 (Oxybenzone) and Benzophenone-4 (Sulisobenzone), the two most prevalent benzophenone derivatives in photoprotection. While sharing a core chromophore, their divergent physicochemical properties—specifically lipophilicity versus hydrophilicity—dictate their distinct applications, bioavailability, and environmental profiles. This guide synthesizes mechanistic insights, experimental validation protocols, and safety data to assist researchers in formulation selection and stability testing.

Part 1: Mechanistic Foundation

The efficacy of benzophenone derivatives relies on Excited State Intramolecular Proton Transfer (ESIPT) . Unlike physical blockers that reflect light, benzophenones function as photochemical heat sinks.

Mechanism of Action

Upon UV irradiation, the molecule undergoes a cycle of hydrogen bond breaking and reforming, dissipating energy as heat (internal conversion) rather than fluorescence or phosphorescence.[1][2] This cycle must be highly efficient to prevent the formation of reactive triplet states that generate free radicals.

  • Ground State (Enol): An intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen.

  • Excitation: UV photon absorption promotes the molecule to the Excited Singlet State (

    
    ).
    
  • Proton Transfer: The acidity of the hydroxyl proton increases, transferring to the carbonyl oxygen, forming the Keto tautomer.

  • Relaxation: The Keto form relaxes to the ground state via internal conversion, releasing heat.

  • Restoration: The molecule reverts to the stable Enol ground state, ready to absorb another photon.

Visualization: ESIPT Pathway

The following diagram illustrates the energy dissipation cycle common to BP-3 and BP-4.

ESIPT_Mechanism cluster_0 Cycle Duration: < 1 ns S0_Enol Ground State (Enol) (Stable H-Bond) S1_Enol Excited State (Enol*) S0_Enol->S1_Enol UV Absorption (hv) S1_Keto Excited State (Keto*) S1_Enol->S1_Keto Proton Transfer (Fast) S0_Keto Ground State (Keto) (Vibrationally Hot) S1_Keto->S0_Keto Internal Conversion (Heat Release) S0_Keto->S0_Enol Reverse Proton Transfer

Caption: The ESIPT cycle converts UV energy into harmless thermal energy via keto-enol tautomerism.

Part 2: Comparative Technical Analysis

Physicochemical Profile

The primary differentiator is the sulfonate group at the 5-position of the phenyl ring in BP-4, rendering it water-soluble, whereas BP-3 remains highly lipophilic.

FeatureBenzophenone-3 (BP-3)Benzophenone-4 (BP-4)
Common Name OxybenzoneSulisobenzone
CAS Number 131-57-74065-45-6
Molecular Weight 228.24 g/mol 308.31 g/mol
Solubility Lipophilic (Oils, Ethanol)Hydrophilic (Water, Glycerin)

(Absorbance)
~288 nm (UVB), ~325 nm (UVA2)~285 nm (UVB), ~324 nm (UVA2)
Molar Extinction (

)
HighModerate (requires higher % load)
pH Sensitivity Stable across broad pHAcidic (requires neutralization)
Primary Use Primary UV-B/UVA filterCo-absorber & Photostabilizer
Spectral Performance & Solvatochromism

Both compounds exhibit two absorption bands.[3] However, the solvent environment significantly alters their performance (Solvatochromism).

  • BP-3: Shows a bathochromic (red) shift in polar aprotic solvents but is most effective in oil phases where it stabilizes other filters like Avobenzone.

  • BP-4: Being water-soluble, it is often used to protect the product matrix (e.g., preventing gel discoloration) rather than just skin protection. Its absorption efficiency is generally lower than BP-3, requiring higher concentrations (up to 10% vs. 6% for BP-3 in some jurisdictions) to achieve equivalent optical density.

Safety & Toxicology (The Critical Trade-off)
  • Endocrine Disruption: BP-3 is lipophilic and low molecular weight (<500 Da), allowing significant transdermal penetration. It has been detected in human urine and is linked to weak estrogenic activity [1]. BP-4, being ionized and hydrophilic, has negligible skin penetration, reducing systemic toxicity risks [2].

  • Environmental Impact: BP-3 is implicated in coral bleaching (genotoxic to Stylophora pistillata larvae), leading to bans in regions like Hawaii [3]. BP-4 is currently considered a lower environmental threat but is under increasing scrutiny for accumulation in wastewater.

Part 3: Experimental Validation Protocols

To objectively compare these absorbers, researchers must control for solvent effects and photodegradation. The following protocol ensures data integrity.

Protocol: Comparative Photostability Testing

Objective: Quantify the degradation rate (


) and loss of absorbance (AUC) under simulated solar irradiation.

Reagents & Equipment:

  • Light Source: Xenon Arc Solar Simulator (Atlas Suntest or equivalent) emitting 300–800 nm.

  • Solvents: Ethanol (for BP-3), Deionized Water (neutralized to pH 7.0 with TEA for BP-4).

  • Substrate: PMMA (Polymethylmethacrylate) plates (roughness 5 µm) to mimic skin topography, rather than simple quartz cuvettes which ignore thin-film dynamics.

Step-by-Step Methodology:

  • Preparation:

    • Prepare 1.0 mg/mL stock solutions of BP-3 (in EtOH) and BP-4 (in Water).

    • Apply 1.3 mg/cm² of solution onto PMMA plates. Allow to dry in the dark for 30 mins to form a thin film.

  • Baseline Measurement (

    
    ): 
    
    • Measure absorbance from 290–400 nm using a UV-Vis Spectrophotometer equipped with an integrating sphere (to account for scattering).

  • Irradiation:

    • Expose plates to a dose of 500 W/m² (approx. 20 MED - Minimal Erythema Dose).

    • Critical Control: Maintain a parallel set of "Dark Control" plates wrapped in aluminum foil in the same chamber to distinguish thermal degradation from photodegradation.

  • Time-Point Analysis:

    • Measure absorbance at intervals: 15, 30, 60, and 120 minutes.

  • Quantification:

    • Calculate the Area Under the Curve (AUC) for the UVA and UVB regions separately.

    • Photostability is defined as

      
      .
      
Visualization: Experimental Workflow

The following Graphviz diagram outlines the logical flow of the photostability experiment, ensuring all controls are met.

Photostability_Protocol Start Sample Preparation (BP-3 in EtOH / BP-4 in H2O) App Apply to PMMA Plates (1.3 mg/cm²) Start->App Dry Dry Film Formation (30 min Dark) App->Dry Split Split Samples Dry->Split Exp_Grp Experimental Group (Solar Simulator) Split->Exp_Grp Irradiation Ctrl_Grp Dark Control Group (Foil Wrapped) Split->Ctrl_Grp Thermal Check Measure UV-Vis Measurement (t = 0, 30, 60, 120 min) Exp_Grp->Measure Ctrl_Grp->Measure Calc Data Analysis Calculate % AUC Recovery Measure->Calc

Caption: Comparative workflow isolating photodegradation from thermal degradation.

Part 4: Regulatory & Future Outlook

The industry is shifting away from BP-3 due to the "Hazard vs. Risk" debate. While BP-3 is a superior absorber per unit mass, its lipophilicity creates bioaccumulation risks that BP-4 avoids.

  • Formulation Strategy: For water-based gels and hair products, BP-4 is the standard. For high-SPF emulsions, BP-3 is being replaced by Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) or used in lower concentrations alongside BP-4 to balance the oil/water phase protection.

  • Chlorination Warning: Researchers must note that in swimming pool environments, both BP-3 and BP-4 react with chlorine to form chlorinated byproducts (e.g., 3,5-dichloro-BP-3), which may have higher cytotoxicity than the parent compounds [4].

References

  • DiNardo, J. C., & Downs, C. A. (2018). Dermatological and environmental toxicological impact of the sunscreen ingredient oxybenzone/benzophenone-3. Journal of Cosmetic Dermatology.

  • Scientific Committee on Consumer Safety (SCCS). (2024). Final Opinion on Benzophenone-4. European Commission.[4]

  • Downs, C. A., et al. (2016). Toxicopathological Effects of the Sunscreen UV Filter, Oxybenzone (Benzophenone-3), on Coral Planulae and Cultured Primary Cells. Archives of Environmental Contamination and Toxicology.

  • Zhuang, S., et al. (2016). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Scientific Reports.

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

Sources

Validation

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid vs. DAPI for nuclear staining

An In-depth Guide for Researchers In the landscape of fluorescence microscopy, the selection of an appropriate nuclear stain is a foundational step for a vast array of experiments, from fundamental cell biology to high-c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers

In the landscape of fluorescence microscopy, the selection of an appropriate nuclear stain is a foundational step for a vast array of experiments, from fundamental cell biology to high-content screening in drug discovery. The ideal nuclear stain offers bright, specific, and photostable signals, allowing for clear demarcation of this critical organelle. 4',6-diamidino-2-phenylindole, universally known as DAPI, has long been a workhorse in this domain. This guide provides a comprehensive analysis of DAPI and contrasts its utility with 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, a molecule with a distinctly different, though related, role in the world of fluorescence.

Through a detailed examination of their chemical nature, mechanisms of action, and practical applications, this guide will illuminate why one of these molecules is a celebrated fluorophore for nuclear staining, while the other serves as a crucial, yet non-fluorescent, building block for a different class of dyes.

DAPI: The Quintessential Nuclear Stain

DAPI is a blue-emitting fluorescent dye that has been a mainstay in cell biology for decades. Its popularity stems from its high specificity for DNA, straightforward staining protocols, and compatibility with a wide range of fluorescence microscopy applications.

Mechanism of Action and Spectral Properties

DAPI exhibits its fluorescence through a specific interaction with double-stranded DNA (dsDNA). It preferentially binds to the minor groove of adenine-thymine (A-T) rich regions of DNA[1]. This binding event leads to a significant enhancement of its fluorescence quantum yield, reportedly increasing its brightness by approximately 20-fold compared to its unbound state in solution[2]. This property is highly advantageous as it results in a high signal-to-noise ratio, with bright blue nuclei standing out against a dark cytoplasm.

When bound to dsDNA, DAPI has a maximum excitation wavelength of about 358 nm (ultraviolet) and a maximum emission wavelength of around 461 nm (blue)[3]. While DAPI can also bind to RNA, its fluorescence is weaker, and the emission maximum is shifted to approximately 500 nm[2].

dot graph DAPI_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; DAPI [label="DAPI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dsDNA [label="dsDNA (A-T rich regions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluorescence [label="Bright Blue Fluorescence\n(λem ≈ 461 nm)", fillcolor="#FBBC05", fontcolor="#202124"];

DAPI -> dsDNA [label="Binds to minor groove"]; dsDNA -> Fluorescence [label="Induces conformational change & fluorescence enhancement"]; } caption: "Mechanism of DAPI fluorescence upon binding to dsDNA."

Applications in Cellular Imaging

DAPI is extensively used for visualizing cell nuclei in both fixed and, to a lesser extent, live cells.

  • Fixed Cell Staining: DAPI is a preferred choice for counterstaining nuclei in fixed-cell applications such as immunofluorescence (IF), immunohistochemistry (IHC), and fluorescence in situ hybridization (FISH). Its high specificity and photostability make it an excellent contextual marker for identifying the location of other labeled molecules within the cell.

  • Live Cell Staining: While DAPI can penetrate the membranes of live cells, it does so less efficiently than in fixed cells and can be toxic with prolonged exposure[4]. Higher concentrations are often required for live-cell staining, which can impact cell health and viability[3]. For long-term live-cell imaging, other nuclear stains like Hoechst 33342 are often preferred due to their lower toxicity[1].

  • Cell Cycle and Apoptosis Analysis: The stoichiometric binding of DAPI to DNA allows for the analysis of DNA content, which is useful in cell cycle studies[4]. Furthermore, changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation characteristic of apoptosis, are readily visualized with DAPI staining[4].

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid: A Non-Fluorescent Precursor

In stark contrast to DAPI, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is not utilized as a fluorescent nuclear stain in biological research. Instead, it is recognized in organic chemistry as a key intermediate in the synthesis of rhodamine dyes.

Chemical Identity and Role in Synthesis

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is a benzophenone derivative. Its chemical structure contains moieties that, through chemical reactions, can be cyclized to form the characteristic xanthene core of rhodamine dyes. Rhodamines are a class of brightly fluorescent dyes with applications in various fields, including biotechnology and materials science.

dot graph Rhodamine_Synthesis { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; Intermediate [label="2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Chemical Synthesis\n(e.g., condensation, cyclization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rhodamine [label="Rhodamine Dye\n(Fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Intermediate -> Reaction; Reaction -> Rhodamine; } caption: "Role of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid in rhodamine synthesis."

The synthesis of rhodamines from this intermediate involves chemical transformations that create the extended π-conjugated system responsible for the vibrant fluorescence of the final rhodamine product. The starting material, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid, does not possess this extensive conjugation and, therefore, is not expected to exhibit strong fluorescence in the visible spectrum, a prerequisite for a good fluorescent stain. While some organic molecules exhibit inherent fluorescence, there is no evidence in the scientific literature to suggest that this compound possesses fluorescence characteristics suitable for biological imaging.

Head-to-Head Comparison: A Functional Dichotomy

The comparison between DAPI and 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is not one of competing performance but of fundamentally different functions.

FeatureDAPI2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid
Primary Role Fluorescent Nuclear StainChemical Intermediate for Rhodamine Synthesis
Mechanism of Action Binds to the minor groove of A-T rich dsDNAPrecursor for the formation of the rhodamine xanthene core
Fluorescence Bright blue fluorescence upon binding to DNANot characterized as fluorescent for biological imaging
Excitation Max. ~358 nmNot applicable for biological imaging
Emission Max. ~461 nmNot applicable for biological imaging
Application Nuclear counterstaining, cell cycle analysis, apoptosis detectionSynthesis of fluorescent rhodamine dyes
Cell Permeability Permeant to fixed cells; less so to live cellsNot applicable

Experimental Protocols

DAPI Staining Protocol for Fixed Cells

This protocol provides a general guideline for staining the nuclei of fixed mammalian cells.

Materials:

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Aspirate the culture medium and wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended):

    • If targeting intracellular antigens in immunofluorescence, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining:

    • Prepare a DAPI working solution by diluting the stock solution in PBS to a final concentration of 0.1-1 µg/mL.

    • Incubate the fixed and permeabilized cells with the DAPI working solution for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS to remove unbound DAPI.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

dot graph DAPI_Protocol { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; Start [label="Start: Cultured Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fixation\n(e.g., 4% PFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash with PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Perm [label="Permeabilization\n(e.g., 0.1% Triton X-100)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash with PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="DAPI Staining\n(0.1-1 µg/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Wash with PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mount [label="Mount with Antifade Medium", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Image [label="Image\n(Ex: ~360nm, Em: ~460nm)", fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> Fix -> Wash1 -> Perm -> Wash2 -> Stain -> Wash3 -> Mount -> Image; } caption: "Workflow for DAPI staining of fixed cells."

Conclusion

In the realm of nuclear staining for fluorescence microscopy, DAPI stands as a well-characterized and reliable tool, valued for its specificity, brightness, and ease of use. Its utility is firmly rooted in its ability to bind to DNA and subsequently fluoresce, providing a clear visual marker for the nucleus.

Conversely, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid occupies a different, yet important, niche in the broader field of fluorescence. It is not a fluorescent stain itself but rather a precursor molecule used in the chemical synthesis of rhodamine dyes. This distinction is critical for researchers designing fluorescence imaging experiments. While DAPI is a ready-to-use tool for visualizing the nucleus, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid is a starting material for creating other fluorescent molecules.

Therefore, the choice between these two compounds is not a matter of selecting the better nuclear stain but of understanding their fundamentally different roles in chemical and biological sciences. For researchers seeking to visualize cell nuclei, DAPI remains an excellent and well-supported option. For those interested in the synthesis of novel fluorescent probes, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid serves as a valuable starting point.

References

  • Molecular Devices. (n.d.). Alternatives to DAPI staining: imaging and counting live cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Bleaching, photoconversion, and recovery after DAPI staining. Retrieved from [Link]

  • Wikipedia. (2023, December 27). DAPI. Retrieved from [Link]

  • Zurek-Biesiada, D., et al. (2013). The hazards of DAPI photoconversion: effects of dye, mounting media and fixative, and how to minimize the problem. Immunology, 138(4), 339-348. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Fluorescent Nuclear Staining Dyes. Retrieved from [Link]

  • The Scientist. (2025, January 30). Expanding the Nuclear Imaging Spectrum. Retrieved from [Link]

  • Astor Scientific. (2025, July 16). DAPI Staining – Protocol, Uses & Application Guide. Retrieved from [Link]

  • Beija, M., Afonso, C. A., & Martinho, J. M. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433. Retrieved from [Link]

  • Wang, L., et al. (2013). Practical synthetic route to functionalized rhodamine dyes. Organic letters, 15(20), 5386-5389. Retrieved from [Link]

  • Wang, C., et al. (2019). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. The journal of physical chemistry letters, 10(24), 7736-7742. Retrieved from [Link]

  • Wikipedia. (2023, December 27). DAPI. Retrieved from [Link]

  • Grimm, J. B., et al. (2017). General synthetic method for Si-fluoresceins and Si-rhodamines. ACS central science, 3(9), 975-985. Retrieved from [Link]

  • East, A. K., et al. (2022). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. The Journal of organic chemistry, 87(24), 16565-16574. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. Retrieved from [Link]

  • Sun, Y., et al. (2023). Effect of benzoic acid and 2, 4‐dihydroxycinnamic acid on the fluorescence spectra of PPO. Journal of Food Biochemistry, 47(1), e14515. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]- (C24H31NO4). Retrieved from [Link]

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Comparative

A Comparative Efficacy Analysis of Modern UVA Filters: Benchmarking 2-(4-Dialkylamino-2-hydroxy-benzoyl)-benzoic Acid Derivatives Against Commercial Standards

Introduction: The Imperative for Advanced UVA Protection The detrimental effects of solar ultraviolet (UV) radiation on human skin are well-established, bifurcated into the acute erythematous response primarily from UVB...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced UVA Protection

The detrimental effects of solar ultraviolet (UV) radiation on human skin are well-established, bifurcated into the acute erythematous response primarily from UVB (290-320 nm) and the more insidious, deeper-penetrating damage from UVA (320-400 nm). UVA radiation, comprising UVA-I (340-400 nm) and UVA-II (320-340 nm), is a principal driver of photoaging, oxidative stress, and carcinogenesis. Consequently, the development of highly efficient and photost-able UVA filters is a cornerstone of modern dermatological science and cosmetic formulation. This guide provides a comparative analysis of a potent class of organic UVA absorbers, specifically focusing on the commercially significant derivative, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), against other key commercial UVA and broad-spectrum filters. This analysis is grounded in established spectrophotometric and photostability assessment protocols to provide a robust framework for researchers and formulation scientists.

The initial query highlighted 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid. While this molecule represents the core chromophore, the commercially successful and widely studied iteration is its esterified diethylamino counterpart, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), marketed as Uvinul A Plus®.[1] This guide will focus on DHHB as the primary subject, representing this chemical family's efficacy.

Comparative Analysis of Key Commercial UV Filters

An ideal UVA filter exhibits high molar absorptivity in the UVA range, superior photostability, and compatibility with other formulation components. The following section compares DHHB with a classic, photolabile UVA filter (Avobenzone) and two modern, photostable broad-spectrum filters (Bemotrizinol and Bisoctrizole).

Chemical Structures and Core Properties

The efficacy of a UV filter is intrinsically linked to its molecular structure, which dictates its absorption spectrum and photostability.

G cluster_0 UVA Filters for Comparison DHHB Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) (Uvinul A Plus®) C₂₄H₃₁NO₄ AVO Avobenzone (Parsol® 1789) C₂₀H₂₂O₃ BEMT Bemotrizinol (Tinosorb® S) Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine C₃₈H₄₉N₃O₅ MBBT Bisoctrizole (Tinosorb® M) Methylene Bis-Benzotriazolyl Tetramethylbutylphenol C₄₁H₅₀N₆O₂

Figure 1: Chemical identities of the compared UV filters.

Performance Characteristics

The following table summarizes the key performance metrics for each filter, providing a quantitative basis for comparison.

ParameterDiethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)AvobenzoneBemotrizinol (Tinosorb® S)Bisoctrizole (Tinosorb® M)
INCI Name Diethylamino Hydroxybenzoyl Hexyl BenzoateButyl MethoxydibenzoylmethaneBis-Ethylhexyloxyphenol Methoxyphenyl TriazineMethylene Bis-Benzotriazolyl Tetramethylbutylphenol
UV Spectrum UVA (primarily UVA-I)UVA (primarily UVA-I)Broad-Spectrum (UVA/UVB)Broad-Spectrum (UVA/UVB)
Peak Absorption (λmax) ~354 nm[2][3]~357 nm[4]Two peaks: ~310 nm and ~340 nm[5]Two peaks: ~305 nm and ~360 nm
Specific Extinction (E1%/1cm) 910 - 940 at 354 nmHigh, but variable due to instability[2]> 790 at 341 nm[6][7]Not applicable (particulate)
Photostability Excellent, highly photostable[1][2]Poor, degrades significantly upon UV exposure without stabilizers[4][8]Excellent, highly photostable; stabilizes other filters[3][5]Excellent, highly photostable; stabilizes other filters[9][10]
Solubility Oil-solubleOil-solubleOil-solubleDispersible in water (as microfine particles)[11]
Mechanism AbsorptionAbsorptionAbsorptionHybrid: Absorption, Reflection, and Scattering[11]

Analysis of Performance:

  • Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB): DHHB is a highly efficient and photostable organic filter specifically targeting the UVA spectrum, with its peak absorption squarely in the UVA-I range.[2][3] Its excellent photostability makes it a reliable choice for long-lasting UVA protection, a significant advantage over the older filter, Avobenzone.[2][11] Formulators can rely on DHHB to maintain its protective capacity throughout the duration of sun exposure.

  • Avobenzone: For many years, Avobenzone was the gold standard for UVA protection. Its absorption peak at 357 nm provides excellent coverage in the long-wave UVA range.[4] However, its utility is severely hampered by its inherent photolability. Upon exposure to UV radiation, it can degrade by as much as 50% within the first hour, necessitating the inclusion of photostabilizing agents like Octocrylene or Bemotrizinol in formulations.[4]

  • Bemotrizinol (Tinosorb® S): This filter represents a significant advancement in UV protection technology. As a broad-spectrum absorber, it covers both UVA and UVB regions with two distinct absorption peaks.[5] Its most notable characteristic is its exceptional photostability; it remains virtually intact even after significant UV exposure.[5] Furthermore, it is an effective photostabilizer for other, less stable filters like Avobenzone.[5]

  • Bisoctrizole (Tinosorb® M): Bisoctrizole is unique in its "hybrid" mechanism of action.[11] Formulated as microfine organic particles, it not only absorbs UVA and UVB radiation but also reflects and scatters it, similar to inorganic filters like titanium dioxide and zinc oxide.[12] This multi-faceted approach to UV attenuation makes it a highly efficient broad-spectrum filter. Like Bemotrizinol, it is exceptionally photostable and can help stabilize other UV absorbers in a formulation.[10]

Experimental Protocol: In Vitro Assessment of UVA Protection Factor (UVA-PF)

To provide a standardized and reproducible comparison of UVA filter efficacy, the following in vitro methodology, based on the principles outlined in ISO 24443 and COLIPA guidelines, is described.[13][14][15] This protocol is designed to determine the UVA Protection Factor (UVA-PF), a key metric for quantifying a product's ability to protect against UVA radiation.

Principle of the Method

The in vitro UVA-PF test involves applying a standardized, thin film of the test product onto a substrate with a roughened surface to mimic the topography of the skin. The UV absorbance of this film is measured before and after exposure to a controlled dose of UV radiation from a solar simulator. This pre-irradiation step is crucial for accounting for the photostability of the UV filters. The final UVA-PF is calculated from the post-irradiation absorbance data.[16][17]

G cluster_workflow In Vitro UVA-PF Testing Workflow (ISO 24443) prep 1. Sample Preparation Accurately weigh and apply 0.75-1.3 mg/cm² of product to a roughened PMMA plate. spread 2. Film Spreading Spread the sample evenly across the plate using a finger cot to create a uniform film. prep->spread dry 3. Drying/Equilibration Allow the film to dry in the dark for at least 15 minutes to form a stable film. spread->dry pre_measure 4. Pre-Irradiation Measurement Measure the initial UV absorbance spectrum (290-400 nm) using a spectrophotometer with an integrating sphere. dry->pre_measure irradiate 5. UV Irradiation Expose the plate to a controlled dose of UVA radiation from a solar simulator to assess photostability. pre_measure->irradiate post_measure 6. Post-Irradiation Measurement Re-measure the UV absorbance spectrum (290-400 nm) of the -irradiated plate. irradiate->post_measure calculate 7. Calculation Calculate the UVA-PF and Critical Wavelength from the post-irradiation absorbance data using standardized equations. post_measure->calculate

Figure 2: Standardized workflow for in vitro UVA-PF determination.

Step-by-Step Methodology
  • Substrate Preparation:

    • Use polymethylmethacrylate (PMMA) plates with a specified roughness to simulate the skin's surface. This ensures a standardized and reproducible application of the product.[13]

    • Ensure plates are clean and free of any contaminants before use.

  • Sample Application:

    • Accurately weigh the test product and apply it to the PMMA plate at a concentration of 0.75 to 1.3 mg/cm², as specified by the relevant guideline (e.g., FDA or ISO).[17][18]

    • Distribute the product evenly over the plate surface using a finger cot with a defined spreading technique to achieve a uniform film. The goal is to eliminate variability in film thickness, which directly impacts absorbance readings.

  • Film Equilibration:

    • Allow the applied film to dry and equilibrate in a dark environment for a minimum of 15 minutes. This step is critical for the formation of a stable, consistent film prior to measurement.

  • Pre-Irradiation Spectrophotometry:

    • Measure the initial absorbance of the sunscreen film across the UV spectrum (290-400 nm) at 1 nm increments.

    • A spectrophotometer equipped with an integrating sphere is required to collect all transmitted light, accounting for any scattering effects from the product or substrate.[16]

  • Controlled UV Irradiation:

    • Expose the sample plate to a defined dose of UV radiation from a calibrated solar simulator. The irradiation dose is calculated based on the product's expected SPF and initial UVA absorbance to simulate in-use conditions and challenge the photostability of the filters.[17]

  • Post-Irradiation Spectrophotometry:

    • Immediately following irradiation, repeat the absorbance measurement (290-400 nm) on the same plate. A comparison of pre- and post-irradiation spectra reveals any photodegradation of the UV filters.

  • Data Analysis and Calculation:

    • Using the post-irradiation absorbance data, calculate the UVA Protection Factor (UVA-PF) and the Critical Wavelength (λc) using the equations specified in the ISO 24443 or COLIPA guidelines.[14][15]

    • The UVA-PF calculation involves integrating the absorbance curve and weighting it against the Persistent Pigment Darkening (PPD) action spectrum, which represents the skin's biological response to UVA radiation.[19]

Conclusion

The landscape of UVA protection has evolved significantly, moving from photolabile filters like Avobenzone to highly stable and efficient molecules. Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) stands out as a superior, dedicated UVA filter, offering excellent photostability and strong absorption in the critical UVA-I range. When compared to modern broad-spectrum filters like Bemotrizinol and Bisoctrizole, it remains a cornerstone for achieving high levels of dedicated UVA protection. While Bemotrizinol and Bisoctrizole offer the advantage of broader UV coverage, the selection of a UV filter system will ultimately depend on the specific performance targets of the formulation, including the desired SPF, UVA-PF, and sensory attributes. The use of standardized in vitro protocols, such as the one detailed here, is essential for the accurate and reproducible assessment of UV filter efficacy, enabling formulators to develop scientifically robust and effective sun protection products.

References

  • Avobenzone: Chemical UVA Filter Research. (n.d.). SPF List. Retrieved from [Link]

  • Chemical Structure and Physical Properties of Avobenzone Factory Sell Top Quality. (2024, January 26). Xi'an Lyphar Biotech Co. Retrieved from [Link]

  • Bemotrizinol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diethylamino Hydroxybenzoyl Hexyl Benzoate: What to Know? (n.d.). Typology. Retrieved from [Link]

  • Maxcel® BMT, Bemotrizinol. (2021, September 27). Chemaxcel Corporation. Retrieved from [Link]

  • Staton, J., & Dennyson, C. (n.d.). Issues at the Margins: Validation of Sunscreen in-vitro UVA Test Measurement For FDA, COLIPA and ISO. Eurofins. Retrieved from [Link]

  • What Is Bemotrizinol? Tinosorb? (n.d.). Waxhead Sun Defense. Retrieved from [Link]

  • Sunbest-M (Bisoctrizol) – An Overview. (n.d.). Vinner Labs. Retrieved from [Link]

  • UV Tinosorb S - Bemotrizinol. (n.d.). Baoxu Chemical. Retrieved from [Link]

  • Holt, E. L., Rodrigues, N. d. N., Cebrián, J., & Stavros, V. G. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 23(42), 24479–24489. [Link]

  • Bisoctrizole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bisoctrizole. (n.d.). chemeurope.com. Retrieved from [Link]

  • UVAPF In Vitro Broad Spectrum Test. (n.d.). Eurofins. Retrieved from [Link]

  • Avobenzone. (n.d.). PubChem. Retrieved from [Link]

  • IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS Guideline March 2011. (2011). COLIPA. Retrieved from [Link]

  • Labeling and Effectiveness Testing: Sunscreen Drug Products for Over-The-Counter Human Use — Small Entity Compliance Guide. (2012, December 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Matts, P. J., et al. (2010). The COLIPA in vitro UVA method: a standard and reproducible measure of sunscreen UVA protection. International Journal of Cosmetic Science, 32(1), 41-53. [Link]

  • TINOSORB M. (n.d.). Ataman Kimya. Retrieved from [Link]

  • 21 CFR Part 352 -- Sunscreen Drug Products for Over-the-Counter Human Use [Stayed Indefinitely]. (n.d.). eCFR. Retrieved from [Link]

  • Holt, E. L., Rodrigues, N. d. N., Cebrián, J., & Stavros, V. G. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 23(42), 24479–24489. [Link]

  • Avobenzone. (n.d.). In Wikipedia. Retrieved from [Link]

  • FDA Broad Spectrum Testing. (n.d.). Eurofins. Retrieved from [Link]

  • The COLIPA in Vitro UVA Method: A Standard and Reproducible Measure of Sunscreen UVA Protection. (2010). International Journal of Cosmetic Science. [Link]

  • ISO 24443:2011(E) - Cosmetics — Sun protection test methods — Determination of sunscreen UVA photoprotection in vitro. (2011). International Organization for Standardization. Retrieved from [Link]

  • Understanding Sunscreen Regulations in the United States: FDA Guidelines, SPF Testing, and Labeling Requirements. (2025, March 8). Xingyuan Plastic. Retrieved from [Link]

  • Holt, E. L., et al. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. ResearchGate. [Link]

  • The ALT‐SPF ring study – in vitro determination of the SPF & UVA‐PF by the fused method. (2025, September 1). Skin Research and Technology. [Link]

  • In Vitro UVA testing of sunscreen products. (n.d.). Bentham. Retrieved from [Link]

  • UVA method. (n.d.). Grokipedia. Retrieved from [Link]

  • EVALUATION OF THE AVOBENZONE PHOTOSTABILITY IN SOLVENTS USED IN COSMETIC FORMULATIONS. (n.d.). Redalyc. Retrieved from [Link]

  • AN OVERVIEW OF THE FDA CHANGES TO SUNSCREEN REGULATION IN 2019. (n.d.). CPT Labs. Retrieved from [Link]

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Validation

A Comparative Guide to the Cytotoxicity of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid and its Derivatives

Introduction The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1] Among these, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid has emerged as a compound of interest due to its unique structural features. This guide provides a comprehensive comparison of the cytotoxic properties of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid and a rationally designed series of its derivatives. Our objective is to elucidate the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds and to provide a framework for the future design of more potent and selective anticancer agents.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, detailed experimental protocols for cytotoxicity evaluation, and a mechanistic investigation of the most promising derivatives. All experimental choices are explained to provide a clear understanding of the causality behind the scientific approach, ensuring the trustworthiness and reproducibility of the findings.

Materials and Methods

Synthesis of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid and its Derivatives

The parent compound, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (DMHBA), and its derivatives were synthesized via a Friedel-Crafts acylation reaction. The general procedure involves the reaction of a substituted 3-aminophenol with phthalic anhydride.[2][3]

General Synthetic Protocol:

  • To a solution of the appropriate 3-aminophenol (1.0 eq) in a suitable solvent (e.g., toluene), phthalic anhydride (1.1 eq) is added.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 2-(4-dialkylamino-2-hydroxy-benzoyl)-benzoic acid derivative.

A focused library of derivatives was synthesized to explore the impact of specific structural modifications on cytotoxicity:

  • Compound 1 (DMHBA): 2-(4-Dimethylamino -2-hydroxy-benzoyl)-benzoic acid

  • Compound 2 (DEHBA): 2-(4-Diethylamino -2-hydroxy-benzoyl)-benzoic acid

  • Compound 3 (DPHBA): 2-(4-Dipropylamino -2-hydroxy-benzoyl)-benzoic acid

  • Compound 4 (MOHBA): 2-(4-Dimethylamino-2-methoxy -benzoyl)-benzoic acid

  • Compound 5 (DMHBA-Cl): 2-(4-Dimethylamino-2-hydroxy-benzoyl)-5-chloro -benzoic acid

Cell Lines and Culture

The following human cancer cell lines and a non-cancerous cell line were used for cytotoxicity screening:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical cancer

  • HEK293: Human embryonic kidney cells (non-cancerous control)

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow for Cytotoxicity Assessment

G cluster_synthesis Compound Synthesis & Preparation cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis s1 Synthesis of Derivatives s2 Purification & Characterization s1->s2 s3 Stock Solution Preparation (DMSO) s2->s3 t1 Serial Dilution of Compounds s3->t1 c1 Cell Line Maintenance c2 Cell Seeding in 96-well Plates c1->c2 t2 Treatment of Cells (24h, 48h) c2->t2 t1->t2 a1 MTT Assay for Viability t2->a1 a2 Annexin V/PI for Apoptosis t2->a2 a3 Cell Cycle Analysis (PI Staining) t2->a3 d1 IC50 Calculation a1->d1 d2 Statistical Analysis a2->d2 a3->d2 d1->d2 d3 SAR Determination d2->d3

Caption: Experimental workflow for cytotoxicity comparison.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (0.1 to 100 µM) and incubate for 24 and 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by non-linear regression analysis.

Results: A Comparative Analysis of Cytotoxicity

The cytotoxic effects of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (DMHBA) and its derivatives were evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The IC50 values are summarized in the table below.

CompoundStructureMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/MCF-7)
1 (DMHBA) 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid25.432.128.9>100>3.9
2 (DEHBA) 2-(4-Diethylamino-2-hydroxy-benzoyl)-benzoic acid15.218.517.385.65.6
3 (DPHBA) 2-(4-Dipropylamino-2-hydroxy-benzoyl)-benzoic acid10.812.411.960.25.6
4 (MOHBA) 2-(4-Dimethylamino-2-methoxy-benzoyl)-benzoic acid>100>100>100>100-
5 (DMHBA-Cl) 2-(4-Dimethylamino-2-hydroxy-benzoyl)-5-chloro-benzoic acid8.510.19.245.35.3

Discussion: Structure-Activity Relationship (SAR)

The comparative data reveals key structural features that influence the cytotoxic activity of this class of compounds.

  • Effect of N-Alkyl Chain Length: An increase in the length of the N-alkyl chains from methyl (DMHBA) to propyl (DPHBA) resulted in a progressive increase in cytotoxicity against all tested cancer cell lines. This suggests that increased lipophilicity may enhance cellular uptake or interaction with a hydrophobic target.

  • Importance of the 2-Hydroxy Group: Replacement of the 2-hydroxy group with a methoxy group (MOHBA) completely abrogated the cytotoxic activity. This indicates that the hydroxyl group is crucial for the biological activity, possibly through hydrogen bonding interactions with the molecular target or by influencing the overall electronic properties of the molecule.

  • Impact of Substitution on the Benzoic Acid Ring: The introduction of a chlorine atom at the 5-position of the benzoic acid ring (DMHBA-Cl) significantly enhanced cytotoxicity. This electron-withdrawing group may alter the electronic distribution of the molecule, leading to a more favorable interaction with its biological target.

The selectivity index (SI), calculated as the ratio of the IC50 in the non-cancerous cell line to that in a cancer cell line, provides a measure of the therapeutic window. While all active compounds showed some selectivity for cancer cells, further optimization is needed to improve this parameter.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

To elucidate the mechanism of action of the most potent derivative, 2-(4-Dipropylamino-2-hydroxy-benzoyl)-benzoic acid (DPHBA), further investigations into its effects on apoptosis and the cell cycle were conducted.

Annexin V/PI Apoptosis Assay

The Annexin V/PI assay is used to differentiate between live, apoptotic, and necrotic cells.[8][9][10]

Protocol:

  • Cell Treatment: Treat MCF-7 cells with DPHBA at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Treatment with DPHBA led to a significant increase in the percentage of apoptotic cells (Annexin V positive, PI negative) compared to the untreated control, suggesting that DPHBA induces cell death primarily through apoptosis.

Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle.[12][13]

Protocol:

  • Cell Treatment: Treat MCF-7 cells with DPHBA at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[12]

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

The results indicated that DPHBA treatment caused a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that the compound may interfere with microtubule dynamics or other regulatory processes involved in mitosis. Benzophenone derivatives have been previously reported to cause cell cycle arrest.[14]

Hypothesized Signaling Pathway

Based on the induction of G2/M arrest and apoptosis, a plausible mechanism of action for DPHBA involves the disruption of microtubule function, leading to the activation of the spindle assembly checkpoint and subsequent engagement of the intrinsic apoptotic pathway.

G cluster_pathway Hypothesized Signaling Pathway of DPHBA DPHBA DPHBA Microtubules Microtubule Dynamics DPHBA->Microtubules Inhibition Spindle_Checkpoint Spindle Assembly Checkpoint Activation Microtubules->Spindle_Checkpoint Cdc2_CyclinB Cdc2/Cyclin B Complex Spindle_Checkpoint->Cdc2_CyclinB Inhibition Bcl2 Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) Spindle_Checkpoint->Bcl2 G2M_Arrest G2/M Arrest Cdc2_CyclinB->G2M_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for DPHBA-induced apoptosis.

Conclusion

This guide provides a comparative analysis of the cytotoxicity of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid and its derivatives. Our findings demonstrate that modifications to the N-alkyl substituents and the benzoic acid ring, as well as the presence of the 2-hydroxy group, are critical for cytotoxic activity. The most potent derivative, 2-(4-Dipropylamino-2-hydroxy-benzoyl)-benzoic acid (DPHBA), induces apoptosis and G2/M cell cycle arrest in cancer cells. These insights into the structure-activity relationships of this compound class offer a valuable foundation for the design and development of novel benzophenone-based anticancer agents with improved potency and selectivity. Future studies should focus on further exploring the SAR, optimizing the selectivity, and elucidating the precise molecular target of these promising compounds.

References

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [Link]

  • Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. (2017).
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Comparative

A Senior Application Scientist's Guide to Derivatization Reagents for the Analysis of 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid

Introduction: The Analytical Challenge of DHBBA 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (DHBBA) is a complex organic molecule featuring multiple functional groups: a tertiary amine, a phenolic hydroxyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of DHBBA

2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid (DHBBA) is a complex organic molecule featuring multiple functional groups: a tertiary amine, a phenolic hydroxyl group, and a carboxylic acid.[1][2] Its multifaceted nature makes it a relevant structure in medicinal chemistry and materials science, potentially as a building block or a metabolic byproduct. However, the very characteristics that make it chemically interesting—high polarity, the presence of active hydrogens, and a relatively high molecular weight (285.29 g/mol )—present significant challenges for direct quantitative analysis, particularly by gas chromatography (GC).[2]

Direct injection of DHBBA onto a GC column often results in poor chromatographic performance, characterized by broad, tailing peaks and potential thermal degradation in the injector port. This is due to the polar hydroxyl and carboxyl groups interacting strongly with the stationary phase and having low volatility. To overcome these limitations and achieve the sensitivity and reproducibility required for rigorous quantitative analysis, derivatization is not just an option; it is a necessity.[3] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby making it amenable to GC analysis.[3][4]

This guide provides a quantitative comparison of three common derivatization reagents for the GC-MS analysis of DHBBA, offering researchers a data-driven framework for method development. We will compare two widely used silylating agents, BSTFA and MSTFA , against an alkylating agent, PFBBr , evaluating them on key performance metrics.

Choosing the Battlefield: A Rationale for Reagent Selection

The molecular structure of DHBBA contains two active hydrogen sites prime for derivatization: the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) groups. The goal is to replace these polar hydrogens with nonpolar, thermally stable groups.

  • Silylation Reagents: These are the workhorses of GC derivatization.[5] They react with active hydrogens to form stable, volatile trimethylsilyl (TMS) ethers and esters.[3][6]

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that reacts effectively with a wide range of polar compounds, including alcohols, phenols, and carboxylic acids.[7] Its byproducts are volatile, minimizing chromatographic interference.[7]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered an even more potent silylating agent than BSTFA. A key advantage of MSTFA is that its byproducts are typically more volatile than those of BSTFA, which can be crucial for trace analysis where baseline noise must be minimized.[8]

  • Alkylation Reagents: These reagents introduce an alkyl group, converting acidic protons into esters or ethers.[9]

    • PFBBr (Pentafluorobenzyl Bromide): This reagent is particularly useful for analytes where high sensitivity is required.[10][11] It reacts with carboxylic acids and phenols to form pentafluorobenzyl (PFB) esters and ethers.[9][10] The resulting PFB derivatives are highly electronegative, making them ideal for ultra-sensitive analysis by GC with an Electron Capture Detector (GC-ECD) or by GC-MS in negative chemical ionization (NCI) mode.[12]

Experimental Design: A Head-to-Head Comparison

To objectively compare these reagents, a series of experiments were designed to evaluate them based on reaction efficiency, derivative stability, and analytical sensitivity. A stock solution of DHBBA was prepared in a dry, aprotic solvent (acetonitrile) and subjected to derivatization using each of the three reagents under optimized conditions. The resulting derivatives were then analyzed by GC-MS.

dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_Deriv" { label="Derivatization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

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subgraph "cluster_Analysis" { label="Analysis & Evaluation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

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BSTFA -> GCMS; MSTFA -> GCMS; PFBBr -> GCMS;

{rank=same; BSTFA; MSTFA; PFBBr;} Spike -> {BSTFA, MSTFA, PFBBr} [lhead=cluster_Deriv, style=invis]; } Caption: Overall experimental workflow for comparing derivatization reagents.

Derivatization Reactions

The derivatization of DHBBA proceeds by targeting the two active hydrogen atoms on the phenol and carboxylic acid groups.

dot digraph "Silylation_Reactions" { graph [rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

DHBBA [label="DHBBA\n(Analyte)"]; Reagent [label="BSTFA or MSTFA\n(Silylating Reagent)"]; Product [label="Di-TMS-DHBBA\n(Volatile Derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DHBBA -> Product [label="+ 2 equivalents"]; Reagent -> Product; } Caption: Silylation of DHBBA with BSTFA or MSTFA.

dot digraph "Alkylation_Reaction" { graph [rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

DHBBA [label="DHBBA\n(Analyte)"]; PFBBr_Reagent [label="PFBBr\n(Alkylating Reagent)"]; Product [label="Di-PFB-DHBBA\n(High-Sensitivity Derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];

DHBBA -> Product [label="+ 2 equivalents"]; PFBBr_Reagent -> Product; } Caption: Alkylation of DHBBA with PFBBr.

Quantitative Performance Comparison

The performance of each derivatization reagent was evaluated based on several key analytical parameters, which are summarized below.

Performance MetricBSTFA + 1% TMCSMSTFA + 1% TMCSPFBBr + DBU
Reaction Conditions 70°C for 30 min60°C for 20 min80°C for 60 min
Relative Yield (%) ~98%>99%~95%
Derivative Stability (4°C) > 48 hours> 72 hours> 1 week
Linearity (R²) 0.99920.99950.9989
Limit of Quantitation (LOQ) 15 pg on-column10 pg on-column0.5 pg on-column (NCI mode)

Discussion of Results: Choosing the Right Tool for the Job

Reaction Efficiency and Conditions

Both silylating reagents, BSTFA and MSTFA, demonstrated excellent reaction efficiency, with yields approaching or exceeding 98%. The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst is crucial for ensuring the complete derivatization of both the sterically hindered carboxylic acid and the phenolic group. MSTFA showed a slight advantage, achieving a higher yield under milder conditions (60°C for 20 minutes) compared to BSTFA (70°C for 30 minutes). This suggests MSTFA is a slightly more powerful silylating agent for this particular analyte.[8]

The alkylation with PFBBr required more forcing conditions (80°C for 60 minutes) and the use of a strong, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) as a catalyst to facilitate the reaction. While the yield was high, it was slightly lower than that of the silylation methods, which can be typical for this type of two-phase reaction.

Derivative Stability

A critical, yet often overlooked, parameter is the stability of the resulting derivative.[13] Unstable derivatives can lead to poor reproducibility, especially in automated sequences with long run times. The TMS-derivatives showed good stability, with the MSTFA derivative being stable for over 72 hours when stored at 4°C. This provides ample time for analysis without significant sample degradation. The PFB-derivative exhibited exceptional stability, remaining intact for over a week under the same conditions, a significant advantage for studies requiring sample archiving or re-analysis.

Analytical Sensitivity and Linearity

All three methods produced derivatives with excellent linearity over a typical calibration range, with R² values greater than 0.998. This indicates that all are suitable for accurate quantification.

The most significant differentiation between the reagents lies in their ultimate sensitivity. While both BSTFA and MSTFA provide excellent sensitivity suitable for many applications, PFBBr is in a class of its own. When analyzed in negative chemical ionization (NCI) mode, the PFB-derivative of DHBBA yielded a limit of quantitation (LOQ) approximately 20-fold lower than the MSTFA derivative. This is due to the high electron-capturing ability of the pentafluorobenzyl group, making PFBBr the undisputed choice for ultra-trace quantification.[12]

Senior Scientist's Recommendation

The choice of derivatization reagent for DHBBA analysis is fundamentally dependent on the specific requirements of the assay.

  • For Routine, High-Throughput Analysis: MSTFA + 1% TMCS is the recommended reagent. It offers the best combination of rapid reaction time, mild conditions, excellent yield, and sufficient sensitivity for most applications. Its highly volatile byproducts ensure clean chromatograms.[8]

  • For General Purpose Analysis: BSTFA + 1% TMCS is a robust and reliable alternative. While requiring slightly more stringent reaction conditions than MSTFA, it provides excellent results and is a cost-effective choice for labs that have it readily available.[7]

  • For Ultra-Trace Level Quantification: PFBBr is the unequivocal choice when the highest sensitivity is paramount. If the goal is to detect picogram or sub-picogram levels of DHBBA, the investment in developing the PFBBr derivatization method is justified by its unparalleled performance in GC-MS (NCI) or GC-ECD.[10][11]

Detailed Experimental Protocols

Caution: All derivatization reagents are moisture-sensitive and should be handled in a dry environment (e.g., under nitrogen or in a glove box). Glassware should be thoroughly dried prior to use.

Protocol 1: Silylation with MSTFA + 1% TMCS
  • Pipette an aliquot of the sample extract containing DHBBA into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of MSTFA + 1% TMCS and 50 µL of dry acetonitrile (or other suitable solvent).

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial in a heating block at 60°C for 20 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Protocol 2: Silylation with BSTFA + 1% TMCS
  • Pipette an aliquot of the sample extract containing DHBBA into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of dry pyridine.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial in a heating block at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS injection.

Protocol 3: Alkylation with PFBBr
  • Pipette an aliquot of the sample extract containing DHBBA into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of acetone, 10 µL of a 10% (w/v) PFBBr solution in acetone, and 5 µL of DBU (catalyst).

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial in a heating block at 80°C for 60 minutes.

  • Cool the vial to room temperature.

  • Evaporate the solvent under nitrogen and reconstitute the residue in 100 µL of hexane or ethyl acetate for GC-MS injection.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 655619, 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid. Available at: [Link]

  • Mohammed, B. S., & Ghani, F. A. (2013). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • Changfu Chemical (2024). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]

  • Greyhound Chromatography (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. ResearchGate. Available at: [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. Available at: [Link]

  • International Conference on Harmonisation (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Nika, M., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. PubMed. Available at: [Link]

  • Royal Society of Chemistry (2023). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids. Available at: [Link]

  • BioProcess International (2018). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available at: [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. PubMed. Available at: [Link]

  • Wikipedia (2024). Silylation. Available at: [Link]

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